SCH 351591
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
444659-43-2 |
|---|---|
Molecular Formula |
C17H10Cl2F3N3O3 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-1-hydroxy-4-pyridinylidene)-8-methoxy-2-(trifluoromethyl)quinoline-5-carboxamide |
InChI |
InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3 |
InChI Key |
NPGREARFJMFTDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide SCH 351591 SCH-351591 SCH351591 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SCH 351591: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 351591 is a potent and selective, orally active inhibitor of phosphodiesterase 4 (PDE4). Its mechanism of action centers on the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad spectrum of anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by available quantitative data and experimental insights.
Introduction
This compound, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, emerged as a promising therapeutic agent for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic potential stems from its specific inhibition of PDE4, an enzyme critical in the degradation of cAMP. This guide will dissect the core mechanism of action of this compound, offering a detailed resource for researchers in the field.
Molecular Target and Binding
The primary molecular target of this compound is phosphodiesterase 4 (PDE4), a family of enzymes that specifically hydrolyzes the second messenger cAMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. The potency of this inhibition is a key characteristic of the compound.
Quantitative Data on PDE4 Inhibition
| Compound | Target | IC50 (nM) |
| This compound | PDE4 | 58 |
| SCH 365351 (Metabolite) | PDE4 | 20 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
The data clearly indicates that both this compound and its major in vivo metabolite, SCH 365351, are potent inhibitors of PDE4.[1] The higher potency of the metabolite suggests its significant contribution to the overall pharmacological effect of the parent drug.
Signaling Pathway
The inhibition of PDE4 by this compound initiates a cascade of intracellular events mediated by the accumulation of cAMP. This signaling pathway is central to the compound's anti-inflammatory and immunomodulatory effects.
cAMP-Mediated Signaling Cascade
Caption: Signaling pathway of this compound action.
The diagram illustrates that by inhibiting PDE4, this compound leads to an increase in cAMP levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which upregulates the expression of anti-inflammatory genes. Furthermore, activated PKA and Epac can directly inhibit the release of pro-inflammatory mediators.
Pharmacological Effects
The primary pharmacological consequence of PDE4 inhibition by this compound is a potent and broad anti-inflammatory effect.
Inhibition of Cytokine Production
Both this compound and its metabolite, SCH 365351, have been shown to inhibit the production of inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1][3] This action is a direct result of the elevated intracellular cAMP levels, which interfere with the signaling pathways that lead to the transcription and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).
In Vivo Anti-Inflammatory Activity
Preclinical studies in various animal models have demonstrated the significant in vivo efficacy of this compound.
| Animal Model | Effect of Oral this compound | Effective Dose |
| Allergic Guinea Pigs | Attenuation of allergen-induced eosinophilia and airway hyperreactivity | As low as 1 mg/kg |
| Allergic Cynomolgus Monkeys | Blockade of Ascaris suum-induced lung eosinophilia | 3 mg/kg |
| Nonallergic Guinea Pigs | Suppression of hyperventilation-induced bronchospasm | 0.3 mg/kg |
These findings highlight the potential of this compound in treating asthma and COPD by targeting key pathological features of these diseases.[1]
Experimental Protocols
Detailed experimental protocols for the studies cited are not publicly available in their entirety. However, based on standard pharmacological assays, the following methodologies are likely to have been employed.
PDE4 Inhibition Assay (Hypothetical Workflow)
This experiment would be designed to determine the in vitro potency of this compound against PDE4.
Caption: Hypothetical workflow for a PDE4 inhibition assay.
Cytokine Production Assay in PBMCs (Hypothetical Workflow)
This experiment would assess the effect of this compound on the production of inflammatory cytokines by immune cells.
Caption: Hypothetical workflow for a cytokine production assay.
Selectivity and Off-Target Effects
Conclusion
This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase 4. This leads to an accumulation of intracellular cAMP, which in turn activates signaling pathways that suppress inflammatory responses. The compound's ability to inhibit cytokine production and its demonstrated efficacy in animal models of airway inflammation highlight its potential as a therapeutic agent for diseases like asthma and COPD. Further research into the subtype selectivity and the precise downstream signaling events would provide an even more complete understanding of its mechanism of action.
References
- 1. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (this compound), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH 351591: A Potent and Selective Phosphodiesterase 4 Inhibitor for Inflammatory Airway Diseases
Kenilworth, NJ - SCH 351591 is a novel, orally active quinoline carboxamide derivative identified as a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4). Developed by Schering-Plough Research Institute, this compound has demonstrated significant anti-inflammatory effects in preclinical models of asthma and chronic obstructive pulmonary disease (COPD), positioning it as a potential therapeutic agent for these debilitating respiratory conditions. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical pharmacology of this compound, intended for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound exerts its pharmacological effects through the specific inhibition of the PDE4 enzyme. PDE4 is a critical regulator of intracellular signaling pathways in inflammatory cells. It selectively hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a dual anti-inflammatory effect: the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine synthesis.
The primary active metabolite of this compound, N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 365351), is also a potent and highly selective PDE4 inhibitor, contributing significantly to the in vivo efficacy of the parent compound.[1][2]
Quantitative Preclinical Data
The potency and selectivity of this compound and its active metabolite have been characterized in a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Compound | Target | IC50 (nM) |
| This compound | PDE4 | 58 |
| SCH 365351 | PDE4 | 20 |
| Table 1: In Vitro Inhibitory Potency of this compound and its Metabolite against PDE4.[1][2] |
| Animal Model | Species | Effect | Effective Dose |
| Allergen-induced Eosinophilia & Airway Hyperreactivity | Guinea Pig | Attenuation | 1 mg/kg (oral) |
| Ascaris suum-induced Lung Eosinophilia | Cynomolgus Monkey | Blockade | 3 mg/kg (oral) |
| Hyperventilation-induced Bronchospasm | Guinea Pig | Suppression | 0.3 mg/kg (oral) |
| Table 2: In Vivo Efficacy of Oral this compound in Animal Models of Lung Inflammation.[1] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound in an inflammatory cell.
The preclinical evaluation of this compound involved a series of well-defined experimental workflows. The following diagram outlines the general workflow for in vivo efficacy testing.
References
The Structure-Activity Relationship of SCH 351591: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Phosphodiesterase 4 Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for SCH 351591, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular features driving its inhibitory activity, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes associated biological pathways and workflows.
Core Structure and Pharmacological Profile
This compound, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a member of the 2-trifluoromethyl-8-methoxyquinoline-5-carboxamide class of compounds. It has been identified as a potent and selective inhibitor of all four PDE4 subtypes (A, B, C, and D) with an IC50 of 58 nM.[1] The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to increased intracellular cAMP levels, which in turn mediates a range of anti-inflammatory effects.
The primary metabolite of this compound, SCH 365351 (the deoxygenated form), is also a potent and selective PDE4 inhibitor with an IC50 of 20 nM. Both compounds have demonstrated the ability to inhibit the production of cytokines in human blood mononuclear cell preparations.[2] Preclinical studies in animal models of lung inflammation have shown that orally administered this compound is effective in reducing allergen-induced eosinophilia and airway hyperreactivity.[2]
Structure-Activity Relationship (SAR)
The core scaffold of this compound consists of an 8-methoxyquinoline ring system linked to a 3,5-dichloropyridine N-oxide moiety via a carboxamide at the 5-position. The structure-activity relationship studies reveal several key features crucial for its potent PDE4 inhibitory activity.
Quantitative SAR Data
The following table summarizes the in vitro PDE4 inhibitory activity of this compound and its key metabolite.
| Compound ID | Structure | PDE4 IC50 (nM) |
| This compound | N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | 58 |
| SCH 365351 | N-(3,5-dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | 20 |
Data compiled from publicly available literature.
Key Structural Features and Insights
-
Quinoline Core: The 8-methoxyquinoline core serves as a critical scaffold for orienting the key interacting moieties within the PDE4 active site.
-
2-Trifluoromethyl Group: The trifluoromethyl group at the 2-position of the quinoline ring is a crucial determinant of potency.
-
5-Carboxamide Linker: The carboxamide linker at the 5-position provides a key hydrogen bonding interaction within the enzyme's active site.
-
3,5-Dichloropyridine Moiety: This moiety, also present in other potent PDE4 inhibitors like roflumilast, is essential for high-affinity binding. The N-oxide in this compound is not essential for activity, as evidenced by the high potency of its deoxygenated metabolite, SCH 365351.[2]
Lead optimization programs based on the this compound scaffold have explored modifications to the core structure, leading to the development of furan- and oxazole-based derivatives. However, these analogs generally exhibit weaker, micromolar inhibitory activity against PDE4.[2]
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the activity of this compound.
PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cyclic adenosine monophosphate (cAMP), is radiolabeled (e.g., [³H]-cAMP).
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE4 enzyme, a range of concentrations of the test compound (or vehicle control), and a fixed concentration of [³H]-cAMP in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 30°C for a specified time to allow for enzymatic conversion of [³H]-cAMP to [³H]-AMP.
-
Termination and Separation: The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate ([³H]-cAMP). This can be achieved using methods such as anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of [³H]-AMP produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human immune cells.
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment and Stimulation: The cells are pre-incubated with various concentrations of the test compound (or vehicle control) for a defined period. Subsequently, the cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: The cell cultures are incubated for a further period (e.g., 4-24 hours) to allow for TNF-α synthesis and release into the supernatant.
-
Supernatant Collection: The cell culture plates are centrifuged, and the cell-free supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α release for each compound concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the resulting dose-response curve.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by this compound increases cAMP levels, leading to reduced pro-inflammatory mediator production.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the synthesis, in vitro screening, and SAR analysis of this compound and its analogs.
Conclusion
This compound represents a potent and selective quinoline-based inhibitor of PDE4 with significant anti-inflammatory properties. The structure-activity relationship highlights the critical contributions of the 2-trifluoromethyl-8-methoxyquinoline core and the 3,5-dichloropyridinyl carboxamide moiety to its high potency. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel PDE4 inhibitors. The elucidation of the SAR for this compound provides a valuable foundation for the rational design and development of next-generation anti-inflammatory therapeutics targeting the PDE4 enzyme.
References
The Biological Activity of SCH 351591: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 351591 is a potent and selective, orally active phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and toxicological profile. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and inflammation research.
Introduction
Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by chronic inflammation of the airways. A key signaling molecule involved in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. The intracellular levels of cAMP are regulated by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cAMP. Among the PDE families, PDE4 is the predominant isoform in inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes. Inhibition of PDE4 leads to an elevation of intracellular cAMP, which in turn suppresses the activity of these inflammatory cells and reduces the production of pro-inflammatory mediators. This compound has been identified as a potent and selective inhibitor of PDE4, making it a promising therapeutic candidate for the treatment of inflammatory diseases.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets involved in the inflammatory response. This ultimately results in the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α), and a reduction in the activity of inflammatory cells.
In Vitro Biological Activity
Phosphodiesterase 4 (PDE4) Inhibition
This compound is a potent inhibitor of PDE4. Its inhibitory activity has been quantified in various in vitro assays. The active metabolite of this compound, SCH 365351, also demonstrates potent PDE4 inhibitory activity.
| Compound | IC50 (nM) | Enzyme Source | Reference |
| This compound | 58 | Not Specified | [1][2] |
| SCH 365351 | 20 | Not Specified | [1][2] |
Table 1: In vitro PDE4 inhibitory activity of this compound and its metabolite.
Inhibition of Cytokine Production
Consistent with its mechanism of action, this compound has been shown to inhibit the production of pro-inflammatory cytokines from immune cells. Both this compound and its active metabolite, SCH 365351, have been demonstrated to inhibit cytokine production in human peripheral blood mononuclear cell (PBMC) preparations. This activity is a key indicator of its anti-inflammatory potential.
In Vivo Biological Activity
The anti-inflammatory effects of this compound have been evaluated in several animal models of allergic airway inflammation.
Allergen-Induced Eosinophilia and Airway Hyperreactivity in Guinea Pigs
Oral administration of this compound has been shown to significantly attenuate allergen-induced eosinophilia and airway hyperreactivity in allergic guinea pigs.
| Species | Model | Effect | Effective Dose (oral) | Reference |
| Guinea Pig | Allergen-induced eosinophilia and airway hyperreactivity | Attenuation | As low as 1 mg/kg | [1] |
Table 2: In vivo efficacy of this compound in a guinea pig model of allergic inflammation.
Ascaris suum-Induced Lung Eosinophilia in Cynomolgus Monkeys
In a primate model of allergic inflammation, oral administration of this compound demonstrated efficacy in blocking lung eosinophilia induced by Ascaris suum antigen.
| Species | Model | Effect | Effective Dose (oral) | Reference |
| Cynomolgus Monkey | Ascaris suum-induced lung eosinophilia | Blocked | 3 mg/kg | [1] |
Table 3: In vivo efficacy of this compound in a cynomolgus monkey model of allergic inflammation.
Toxicology and Safety Profile
Preclinical toxicology studies have been conducted in various species to evaluate the safety profile of this compound.
Studies in Cynomolgus Monkeys
A 3-month rising-dose study in cynomolgus monkeys revealed several dose-dependent toxicities.
| Dose | Observed Toxicities | Reference |
| 12, 24, 48 mg/kg/day (rising dose) | Emesis, reduced food intake, reduced body weight, sepsis, colon inflammation, arteriopathy (inflammation of small to medium-sized arteries in various organs). | [3] |
Table 4: Summary of toxicological findings in cynomolgus monkeys.
Studies in CD-1 Mice
Studies in CD-1 mice also identified toxic effects, particularly on the heart and reproductive organs.
| Dose | Observed Toxicities | Reference |
| ≥ 100 mg/kg/day | Chronic myocardial inflammation. | [4] |
| ≥ 200 mg/kg/day | Increased testes and ovary weights, decreased uterus weights. | [4] |
| ≥ 400 mg/kg/day | Small ovaries/uterus. | [4] |
| 100, 200, 400, 800 mg/kg/day | Prolonged/abnormal estrous cycles, fewer successful pregnancies, increased fetal resorptions in females. | [4] |
Table 5: Summary of toxicological findings in CD-1 mice.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (General Protocol)
A standard method for determining the PDE4 inhibitory activity of a compound involves a radioenzymatic assay.
-
Enzyme Preparation: Recombinant human PDE4 is used as the enzyme source.
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a specific concentration of [³H]-cAMP as the substrate.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) are incubated at 37°C for a defined period.
-
Termination: The reaction is terminated by the addition of a stop solution, often containing unlabeled cAMP and 5'-AMP.
-
Separation: The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography.
-
Quantification: The amount of [³H]-5'-AMP is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Inhibition of LPS-Induced TNF-α Production in Human PBMCs (General Protocol)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: The cells are then incubated for a further period (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
Cytokine Measurement: The concentration of TNF-α in the supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the compound on TNF-α production is calculated, and the IC50 value is determined.
Allergen-Induced Airway Hyperreactivity in Guinea Pigs (General Protocol)
-
Sensitization: Guinea pigs are actively sensitized to an allergen, typically ovalbumin, by intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide.
-
Allergen Challenge: Several weeks after sensitization, the animals are challenged with an aerosol of the same allergen to induce an asthmatic response.
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various doses prior to the allergen challenge.
-
Measurement of Airway Reactivity: Airway reactivity is assessed by measuring changes in bronchoconstriction in response to a bronchoconstrictor agent (e.g., histamine or methacholine) before and after the allergen challenge. This is often done using a whole-body plethysmograph to measure parameters like specific airway resistance.
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, animals may be euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.
-
Cell Analysis: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.
-
Data Analysis: The effect of the test compound on allergen-induced airway hyperreactivity and eosinophil infiltration is evaluated by comparing the treated groups to the vehicle-treated control group.
Conclusion
This compound is a potent and selective PDE4 inhibitor with significant anti-inflammatory activity demonstrated in both in vitro and in vivo models of allergic inflammation. Its ability to inhibit PDE4, leading to increased intracellular cAMP and subsequent suppression of inflammatory responses, underscores its therapeutic potential for diseases like asthma and COPD. However, the preclinical toxicological findings, particularly the dose-dependent arteriopathy in non-human primates and reproductive toxicity in mice, highlight potential safety concerns that would need to be carefully considered and addressed in any further development. This technical guide provides a comprehensive summary of the biological activity of this compound, offering valuable information for researchers in the field of inflammation and drug discovery.
References
- 1. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of SCH 351591
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 351591, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] This enzyme plays a crucial role in the inflammatory cascade, primarily by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. This mechanism of action has positioned this compound as a compound of interest for the treatment of inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Mechanism of Action: PDE4 Inhibition and Downstream Signaling
The primary molecular target of this compound is PDE4, an enzyme that specifically hydrolyzes the second messenger cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP-response element binding protein (CREB), a transcription factor that modulates the expression of various genes, including those involved in inflammation. Additionally, elevated cAMP levels can activate the Exchange Protein directly Activated by cAMP (EPAC), which triggers further downstream signaling events. The net effect of this pathway is a suppression of the inflammatory response.
Caption: PDE4 Inhibition Signaling Pathway
Synthesis of this compound
The synthesis of this compound and related 2-trifluoromethyl-8-methoxyquinoline-5-carboxamides has been described in the scientific literature.[1] The following is a general outline of a potential synthetic route based on published information.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined in Bioorganic & Medicinal Chemistry Letters, 2002, 12(12), 1621-1623. Researchers should refer to this publication for precise reaction conditions, stoichiometry, and purification methods. The general synthetic workflow is depicted below.
Caption: General Synthetic Workflow for this compound
Biological Activity and Pharmacological Data
This compound is a potent inhibitor of PDE4 with an IC50 of 58 nM.[3] Its major in vivo metabolite, SCH 365351, is also a potent and highly selective PDE4 inhibitor with an IC50 of 20 nM.[3]
| Compound | Target | IC50 (nM) |
| This compound | PDE4 | 58[3] |
| SCH 365351 | PDE4 | 20[3] |
| This compound | PDE1 | >100,000 |
| This compound | PDE2 | >100,000 |
| This compound | PDE3 | >100,000 |
| This compound | PDE5 | >100,000 |
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite
Key Preclinical Studies
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Both this compound and its metabolite, SCH 365351, have been shown to inhibit the production of pro-inflammatory cytokines in human blood mononuclear cell preparations.[3]
-
Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of specific cytokines (e.g., TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Calculate the percent inhibition of cytokine production at each concentration of the test compound and determine the IC50 value.
Caption: Cytokine Production Inhibition Assay Workflow
Allergen-Induced Eosinophilia in Guinea Pigs
Oral administration of this compound has been demonstrated to significantly attenuate allergen-induced eosinophilia in the airways of allergic guinea pigs at doses as low as 1 mg/kg.[3]
-
Sensitization: Sensitize guinea pigs to an allergen, typically ovalbumin, by intraperitoneal injection.
-
Compound Administration: Administer this compound or a vehicle control orally at various doses prior to allergen challenge.
-
Allergen Challenge: Expose the sensitized animals to an aerosol of the allergen to induce an inflammatory response in the lungs.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), perform a bronchoalveolar lavage to collect cells from the airways.
-
Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the compound-treated groups to the vehicle-treated group to determine the extent of inhibition.
Caption: Allergen-Induced Eosinophilia Model Workflow
Conclusion
This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in preclinical models. Its ability to increase intracellular cAMP levels and subsequently suppress the production of pro-inflammatory cytokines makes it a promising candidate for the development of novel therapeutics for inflammatory diseases such as asthma and COPD. This technical guide provides a foundational understanding of its discovery, synthesis, and biological characterization to aid researchers and drug development professionals in their further investigation of this and related compounds.
References
An In-depth Technical Guide to SCH 351591: A Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 351591, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] As an orally active compound, it has demonstrated significant potential in preclinical models for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways.[3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a broad range of anti-inflammatory effects.[3][4] These effects include the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[3] this compound has been shown to inhibit all four PDE4 subtypes (A, B, C, and D).[1][3]
A significant in vivo metabolite of this compound, N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 365351), is also a potent and highly selective PDE4 inhibitor.[1][5]
Signaling Pathway
The signaling pathway initiated by the inhibition of PDE4 by this compound is depicted below. This leads to an increase in intracellular cAMP, which in turn modulates various downstream signaling cascades to produce its anti-inflammatory and bronchodilatory effects.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data
The inhibitory potency of this compound and its metabolite, SCH 365351, against PDE4 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE4 | 58 | [1] |
| SCH 365351 | PDE4 | 20 | [1][5] |
Note: Specific IC50 values for this compound against individual PDE4 subtypes (A, B, C, D) and other PDE families are not currently available in the public domain.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of PDE4 inhibitors like this compound.
PDE4 Enzyme Inhibition Assay (General Protocol)
This assay is used to determine the in vitro potency of a compound in inhibiting PDE4 activity.
Figure 2: General workflow for a PDE4 enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2), a stock solution of purified recombinant human PDE4 enzyme, a stock solution of radiolabeled [3H]cAMP, and serial dilutions of this compound.
-
Incubation: In a microplate, incubate the PDE4 enzyme with varying concentrations of this compound for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Initiation: Add [3H]cAMP to each well to start the enzymatic reaction.
-
Reaction Termination: After a set time, stop the reaction, often by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion of AMP: Add snake venom nucleotidase to convert the product of the PDE4 reaction, [3H]AMP, to [3H]adenosine.
-
Separation: Separate the resulting [3H]adenosine from the unreacted [3H]cAMP using a method like anion-exchange chromatography.
-
Quantification: Measure the amount of [3H]adenosine using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) (General Protocol)
This cellular assay assesses the anti-inflammatory activity of the compound.
Workflow:
Figure 3: General workflow for a cytokine release assay in PBMCs.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in a suitable medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a short period.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
Cytokine Measurement: Quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay methods.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine release by this compound.
In Vivo Models of Lung Inflammation
This model is used to evaluate the efficacy of compounds in an asthma-like condition.
Workflow:
Figure 4: General workflow for an allergen-induced asthma model in guinea pigs.
Detailed Steps:
-
Sensitization: Sensitize guinea pigs to an allergen, typically ovalbumin, via intraperitoneal injections.
-
Drug Administration: Administer this compound orally at various doses prior to the allergen challenge.
-
Allergen Challenge: Expose the sensitized animals to an aerosol of the allergen to induce an asthmatic response.
-
Airway Hyperreactivity Measurement: Assess changes in airway function, such as bronchoconstriction, using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): At a specific time point after the challenge, perform a BAL to collect cells from the lungs.
-
Cell Analysis: Analyze the BAL fluid to count the number of eosinophils and other inflammatory cells.
-
Data Analysis: Compare the results from the treated groups to the control group to determine the efficacy of this compound in reducing eosinophilia and airway hyperreactivity.
This model utilizes a naturally occurring sensitivity in some primates to the Ascaris suum antigen to study allergic airway inflammation.[1]
Detailed Steps:
-
Animal Selection: Select cynomolgus monkeys that show a natural sensitivity to Ascaris suum antigen.
-
Drug Administration: Administer this compound orally at the desired dose.[1]
-
Antigen Challenge: Challenge the animals with an aerosol of Ascaris suum extract.
-
Bronchoalveolar Lavage (BAL): Perform BAL at a specified time after the challenge to collect lung cells.
-
Cellular Analysis: Perform differential cell counts on the BAL fluid to quantify the number of eosinophils.
-
Efficacy Determination: Compare the eosinophil counts in the treated group to a control group to assess the inhibitory effect of this compound on lung eosinophilia.[1]
Structure-Activity Relationship (SAR)
While specific SAR studies for this compound are not extensively detailed in publicly available literature, its chemical structure contains key pharmacophores common to potent PDE4 inhibitors.[5] The quinoline core and the 3,5-dichloropyridine moiety are recognized as important for high-affinity binding to the PDE4 active site.[5] Further research on analogs of this compound could provide more detailed insights into the specific structural requirements for its potent and selective PDE4 inhibition.
Synthesis
Toxicity
Preclinical toxicity studies of this compound have been conducted in mice and cynomolgus monkeys. In a 3-month rising-dose study in cynomolgus monkeys, adverse effects including emesis, reduced food intake, and body weight were observed, with more severe effects at higher doses.[6] In CD-1 mice, repeat-dose toxicity studies indicated effects on the heart and reproductive organs at higher dose levels.[4]
Conclusion
This compound is a potent and selective PDE4 inhibitor with demonstrated efficacy in preclinical models of inflammatory respiratory diseases. Its oral bioavailability and the high potency of its active metabolite make it a compound of significant interest for drug development. Further research to fully characterize its selectivity profile across all PDE families and subtypes, along with more detailed structure-activity relationship and safety studies, will be crucial for its potential clinical development.
References
- 1. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (this compound), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and profile of SCH351591, a novel PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of SCH 351591: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 351591 is a potent and selective, orally active phosphodiesterase-4 (PDE4) inhibitor that was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action centers on the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent down-regulation of inflammatory responses. Preclinical studies have demonstrated its efficacy in animal models of airway inflammation. However, significant toxicological findings, including vascular injury, myocardial and reproductive toxicity, have been reported in various species, which has impacted its development. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo activity, experimental protocols, and toxicological profile.
Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is the predominant PDE isoform expressed in inflammatory cells, including eosinophils, neutrophils, T-cells, and macrophages. By inhibiting PDE4, this compound prevents the hydrolysis of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α) and other cytokines, and a reduction in inflammatory cell activation and recruitment.[1] Its principal metabolite, SCH 365351, is also a potent and highly selective PDE4 inhibitor.[2]
References
SCH 351591: A Technical Guide to its Inhibition of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 351591 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties through the suppression of pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cytokine synthesis, and detailed experimental protocols for assessing its inhibitory activity. The information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in their investigation of PDE4 inhibitors as therapeutic agents for inflammatory diseases.
Introduction
Chronic inflammatory diseases are often characterized by the dysregulated overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These signaling molecules play a pivotal role in the initiation and propagation of the inflammatory cascade. Consequently, the inhibition of these cytokines represents a key therapeutic strategy. This compound has emerged as a promising small molecule inhibitor that targets phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inflammatory responses.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects primarily through the potent and selective inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger in various cell types, including immune cells.
Signaling Pathway of this compound in Cytokine Inhibition
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade with two key anti-inflammatory outcomes:
-
Inhibition of the NF-κB Pathway: PKA can phosphorylate components of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to its inhibition. NF-κB is a critical transcription factor for a wide range of pro-inflammatory genes, including TNF-α and IL-1β.
-
Activation of CREB: PKA also phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).
Quantitative Data on Cytokine Inhibition
The following table summarizes the expected inhibitory effects of this compound on key pro-inflammatory cytokines based on its mechanism of action as a PDE4 inhibitor. The specific concentrations and resulting percentage of inhibition would need to be determined empirically for each cytokine and cell type.
| Cytokine | Expected Effect of this compound | Rationale |
| TNF-α | Inhibition | Downregulation of the NF-κB signaling pathway. |
| IL-1β | Inhibition | Downregulation of the NF-κB signaling pathway. |
| IL-6 | Inhibition | NF-κB and other cAMP-sensitive pathways regulate IL-6 transcription. |
| IL-12 | Inhibition | cAMP elevation is known to suppress IL-12 production in antigen-presenting cells. |
| IFN-γ | Inhibition | Indirectly, by modulating the function of T-cells and other immune cells. |
| IL-10 | Upregulation | Activation of the PKA-CREB pathway. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on cytokine production.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To obtain a population of primary human immune cells for in vitro stimulation and cytokine measurement.
Workflow for PBMC Isolation
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Transfer the PBMCs to a new 50 mL conical tube and add PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS.
-
Repeat the wash step (steps 6 and 7).
-
After the final wash, resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion. Adjust the cell concentration as needed for the subsequent assay.
In Vitro Cytokine Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-1β from stimulated PBMCs.
Workflow for Cytokine Inhibition Assay
Materials:
-
Isolated PBMCs in complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
96-well flat-bottom cell culture plates
-
ELISA kits for human TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a solution of LPS in complete RPMI 1640 medium at a concentration that induces a submaximal cytokine response (e.g., 10 ng/mL, to be optimized). Add 50 µL of the LPS solution to all wells except the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Clinical Development
Information regarding clinical trials specifically investigating the effect of this compound on cytokine levels in humans is not widely available in the public domain. Preclinical studies in animal models have shown its efficacy in reducing lung inflammation. However, further clinical investigation would be required to establish its therapeutic potential and impact on cytokine profiles in human inflammatory diseases.
Conclusion
This compound is a potent PDE4 inhibitor with a clear mechanism of action that leads to the suppression of pro-inflammatory cytokine production. Its ability to elevate intracellular cAMP levels and subsequently modulate the NF-κB and CREB signaling pathways makes it a compelling candidate for the treatment of a range of inflammatory disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the anti-inflammatory properties of this compound and other PDE4 inhibitors. While specific quantitative data on cytokine inhibition by this compound is limited, the provided methodologies will enable researchers to generate this crucial information to advance our understanding of its therapeutic potential.
Methodological & Application
Application Notes and Protocols for SCH 351591 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of SCH 351591, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following protocols describe standard assays to determine its enzymatic inhibitory activity and its functional effects on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Summary of Quantitative Data
| Parameter | Target | Value |
| IC50 | PDE4 (overall) | 58 nM[1] |
| Subtype Inhibition | PDE4A, PDE4B, PDE4C, PDE4D | Inhibits all 4 subtypes[2] |
| Functional Activity | Cytokine Production | Inhibits cytokine production in human blood mononuclear cell preparations[1] |
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against phosphodiesterase 4. The assay measures the conversion of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). A common method for this is the scintillation proximity assay (SPA).
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.
-
Assay Reaction: a. In a 96-well microplate, add the assay buffer. b. Add the diluted this compound solutions or DMSO (for control wells). c. Add the recombinant human PDE4 enzyme to all wells except for the background control. d. Pre-incubate the plate at 30°C for 15 minutes. e. Initiate the reaction by adding [³H]-cAMP to all wells. f. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Assay Termination and Detection: a. Terminate the enzymatic reaction by adding SPA beads. The beads will bind to the radiolabeled AMP produced. b. Incubate the plate at room temperature for 20-30 minutes to allow the beads to settle. c. Measure the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of [³H]-AMP produced and therefore inversely proportional to the activity of the PDE4 inhibitor.
-
Data Analysis: a. Subtract the background readings (wells without enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO-treated) wells. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Human PBMCs
This cell-based assay evaluates the functional effect of this compound on the inflammatory response by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
PBMC Isolation and Seeding: a. Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the isolated PBMCs in complete RPMI 1640 medium. c. Seed the PBMCs into a 96-well cell culture plate at a density of 2 x 10⁵ cells per well.
-
Compound Treatment: a. Prepare serial dilutions of this compound in DMSO and then in cell culture medium. b. Add the diluted this compound solutions or medium with DMSO (for vehicle control) to the wells containing PBMCs. c. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: a. Prepare a working solution of LPS in cell culture medium. b. Add the LPS solution to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of TNF-α: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants. c. Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro assays of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate SCH 351591 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 351591 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates various cellular processes, including inflammation and cell proliferation.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, potential downstream effects on the STAT3 signaling pathway and the expression of Bcl-2 family proteins are discussed.
Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This inhibition leads to an increase in the intracellular concentration of the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of numerous downstream targets, including transcription factors that control the expression of pro-inflammatory and anti-inflammatory cytokines.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.
Table 1: Cell Viability - IC50 Values of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | e.g., Lung Cancer | |||
| Cell Line B | e.g., Breast Cancer | |||
| Cell Line C | e.g., Leukemia | |||
| Normal Cell Line | e.g., Fibroblast |
Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Vehicle Control | 0 | ||
| This compound | IC50 | |||
| This compound | 2 x IC50 | |||
| Cell Line B | Vehicle Control | 0 | ||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
Table 3: Cell Cycle Analysis - Cell Cycle Distribution
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A | Vehicle Control | 0 | |||
| This compound | IC50 | ||||
| This compound | 2 x IC50 | ||||
| Cell Line B | Vehicle Control | 0 | |||
| This compound | IC50 | ||||
| This compound | 2 x IC50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method assesses the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Potential Downstream Signaling Pathways
STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[4][5] Some studies suggest a potential link between cAMP levels and STAT3 activity. Assays to investigate the effect of this compound on STAT3 signaling could include Western blotting for phosphorylated STAT3 (p-STAT3) and total STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH 351591 in COPD Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key driver of COPD pathogenesis is chronic inflammation, predominantly mediated by neutrophils and macrophages. Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, subsequently suppressing the activity of various inflammatory cells and the production of pro-inflammatory mediators.
SCH 351591, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a potent and selective, orally active inhibitor of phosphodiesterase 4 (PDE4).[1] Its ability to modulate inflammatory pathways makes it a valuable tool for investigating the role of PDE4 in COPD and for the preclinical evaluation of potential therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in relevant in vitro and in vivo COPD research models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells such as neutrophils, macrophages, T-cells, and eosinophils. By blocking the degradation of cAMP, this compound elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream pro-inflammatory signaling pathways. A key target of this pathway is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By inhibiting NF-κB activation, this compound reduces the transcription and release of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), which are pivotal in the recruitment and activation of neutrophils in the airways of COPD patients.
References
Application Notes and Protocols for SCH 351591 Administration in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 351591 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This document provides detailed application notes and protocols for the administration of this compound to Sprague-Dawley rats, a common preclinical model in pharmacological and toxicological research. The primary focus of existing research has been on the compound's potential as an anti-inflammatory agent and the associated vascular toxicity observed in animal models.
Data Presentation: Toxicological Findings
The administration of this compound to Sprague-Dawley rats has been primarily associated with vascular injury, particularly in the mesentery. The incidence and severity of these lesions are dose- and time-dependent.
| Parameter | Observation | Source |
| Primary Site of Injury | Mesentery | [2][3] |
| Secondary Sites of Injury | Pancreas, kidney, liver, small intestine, stomach | [2][3] |
| Onset of Vascular Changes | As early as 1 hour post-administration | [2][3] |
| Peak of Vascular Injury | 72 hours post-administration | [2][3] |
| Resolution of Injury | Gradually subsides from 7 to 9 days | [2][3] |
| Histopathological Findings | Hemorrhage and necrosis of arterioles and arteries, microvascular injury, fibrin deposition, and perivascular inflammation. | [2][3] |
| Cellular Mechanisms | Associated with activation of mast cells, endothelial cells, and macrophages. | [2][3] |
Pharmacokinetic Data
No specific pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in Sprague-Dawley rats was identified in the publicly available literature during the search. A representative table for presenting such data is provided below for when this information becomes available.
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | - |
| Tmax (Time to Maximum Concentration) | h | - |
| AUC (Area Under the Curve) | ng·h/mL | - |
| t1/2 (Half-life) | h | - |
Experimental Protocols
Protocol 1: Oral Administration of this compound for Vascular Injury Studies
This protocol is based on methodologies described for inducing and studying vascular injury in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methocel A4M in distilled water)
-
Sprague-Dawley rats (age and weight to be determined by study design)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Animal Acclimation: Acclimate Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% Methocel A4M in distilled water).
-
Suspend this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose, a 2 mg/mL solution would be administered at 10 mL/kg).
-
Ensure a homogenous suspension by vortexing or sonicating immediately before each administration.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the correct volume of the dosing suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring and Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes, or longer for chronic studies), euthanize the animals.[4]
-
Collect blood samples for biomarker analysis (e.g., histamine, nitrite).[4]
-
Perform necropsy and collect tissues of interest, particularly the mesentery, for histopathological analysis.
-
Protocol 2: Mesenteric Tissue Collection and Histopathological Analysis
Materials:
-
Euthanasia agent (e.g., CO2, injectable anesthetic)
-
Surgical instruments (scissors, forceps)
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Cassettes for tissue processing
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Euthanasia and Dissection:
-
Euthanize the rat according to approved institutional guidelines.
-
Perform a midline abdominal incision to expose the peritoneal cavity.
-
Carefully exteriorize the intestines and spread the mesentery.
-
-
Tissue Collection:
-
Examine the mesenteric vasculature for any gross abnormalities.
-
Excise sections of the mesentery, ensuring to include arteries and arterioles.
-
-
Fixation:
-
Immediately place the collected mesenteric tissue in 10% neutral buffered formalin for fixation. The volume of formalin should be at least 10 times the volume of the tissue.
-
-
Tissue Processing and Embedding:
-
After adequate fixation (typically 24-48 hours), process the tissue through graded alcohols and xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) or other relevant stains for visualizing cellular and vascular structures.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to assess for vascular injury, including hemorrhage, necrosis, inflammation, and fibrin deposition.
-
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound via PDE4 inhibition.
Experimental Workflow for Vascular Injury Assessment
Caption: Workflow for assessing this compound-induced vascular injury.
References
- 1. Plasma concentration-time curve: Significance and symbolism [wisdomlib.org]
- 2. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 4. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Assessment of Poorly Soluble Compounds: A Case Study on SCH 351591
Disclaimer: Publicly available scientific literature does not contain specific data on the in vivo dissolution of SCH 351591. The following application notes and protocols are based on the available preclinical research on this compound and general methodologies for assessing the in vivo performance of poorly water-soluble drugs.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4)[1]. It was investigated as a potential therapeutic agent for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[2]. As with many orally administered drugs, its therapeutic efficacy is dependent on its in vivo dissolution and subsequent absorption. Understanding the factors that govern these processes is critical for formulation development and predicting clinical outcomes.
Preclinical In Vivo Studies of this compound
Extensive preclinical toxicity studies have been conducted on this compound in various animal models. These studies, while not directly measuring dissolution, provide valuable insights into the compound's in vivo behavior following oral administration.
Data Presentation: Summary of In Vivo Toxicity Studies
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| Cynomolgus Monkeys | Oral (daily) | Rising doses up to 12, 24, or 48 mg/kg | Emesis, reduced food intake, weight loss, sepsis, colon inflammation, arteriopathy.[2] | [2] |
| CD-1 Mice | Oral gavage (one or three months) | 5, 15, 50, 100, 200, 400, and 800 mg/kg/day | Myocardial inflammation, reproductive system toxicity (increased testes and ovary weights, persistent diestrus).[3] | [3] |
| Sprague-Dawley Rats | Oral gavage | 20 mg/kg | Vascular injury with medial necrosis, hemorrhage, and inflammation.[4] | [4] |
| Sprague-Dawley Rats | Oral gavage | Range of doses and times | Time- and dose-dependent mesenteric vascular injury.[5] | [5] |
Experimental Protocols
Protocol 1: General Preclinical Oral Toxicity Study
This protocol is a generalized representation based on the methodologies implied in the preclinical studies of this compound.
Objective: To assess the potential toxicity of a test compound following repeated oral administration in a relevant animal model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., appropriate aqueous or lipid-based solution/suspension)
-
Animal model (e.g., Sprague-Dawley rats, CD-1 mice)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing, weighing, and observation.
-
Equipment for blood collection and processing.
-
Histopathology equipment and reagents.
Procedure:
-
Dose Formulation: Prepare the test compound in the selected vehicle at the desired concentrations. Ensure homogeneity and stability of the formulation.
-
Animal Acclimation: Acclimate animals to the laboratory conditions for a specified period before the start of the study.
-
Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups.
-
Dosing: Administer the test compound or vehicle orally via gavage at the specified dose and frequency (e.g., daily for 28 days).
-
Clinical Observations: Conduct and record daily clinical observations, including changes in behavior, physical appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption at regular intervals.
-
Blood Collection: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve selected organs and tissues for histopathological examination.
-
Data Analysis: Analyze all collected data for statistically significant differences between treatment and control groups.
Caption: The relationship between in vitro and in vivo dissolution and absorption.
Conclusion
While direct in vivo dissolution data for this compound is not available in the public domain, the extensive preclinical toxicity studies provide a basis for understanding its in vivo administration and effects. For future studies on similar poorly soluble compounds, advanced techniques such as fluorescence bioimaging can offer direct insights into the in vivo dissolution process. A thorough understanding of a drug's physicochemical properties, including solubility and permeability, is paramount for designing appropriate formulations and predicting in vivo performance. The development of an in vitro-in vivo correlation (IVIVC) is a key goal in pharmaceutical development to ensure product quality and performance.
References
- 1. Synthesis and profile of SCH351591, a novel PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early events in vascular injury in the rat induced by the phosphodiesterase IV inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histopathology of vascular injury in Sprague-Dawley rats treated with phosphodiesterase IV inhibitor this compound or SCH 534385 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leukocyte Function Assays with SCH 351591
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the phosphodiesterase-4 (PDE4) inhibitor, SCH 351591, and its application in leukocyte function assays. While publicly available data on the effects of this compound on a wide range of leukocyte functions are limited, this document summarizes the existing findings and provides detailed protocols for key assays to facilitate further research into the immunomodulatory properties of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates various cellular functions, particularly in inflammatory and immune cells. Elevated cAMP levels are known to suppress the activity of several types of leukocytes, including T lymphocytes, neutrophils, and eosinophils.
Mechanism of Action: PDE4 Inhibition
The anti-inflammatory effects of this compound are mediated through the inhibition of the PDE4 enzyme. This inhibition increases intracellular cAMP levels, which activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various downstream targets, leading to a reduction in the production of pro-inflammatory mediators and suppression of leukocyte trafficking and activation.
Figure 1: Simplified signaling pathway of this compound action in leukocytes.
Summary of Known Leukocyte Effects
In-vivo studies have provided some initial insights into the effects of this compound on leukocyte populations and function.
| Leukocyte Type | Assay/Parameter | Observed Effect of this compound | Species | Reference |
| T Lymphocytes | Proliferation Assay | Inhibition of proliferation.[1] | Cynomolgus Monkey | [1] |
| Granulocytes | Circulating Cell Count | Increased numbers. | Rat | [2][3] |
| Lymphocytes | Circulating Cell Count | Decreased numbers. | Rat | [2][3] |
Experimental Protocols
The following are detailed protocols for key leukocyte function assays. While specific data for this compound is limited, these protocols can be adapted to investigate its effects.
T-Lymphocyte Proliferation Assay
This assay measures the ability of T lymphocytes to proliferate in response to a stimulus, a key function of the adaptive immune response. This compound has been shown to inhibit T lymphocyte proliferation[1].
Principle: Lymphocytes are cultured in the presence of a mitogen (e.g., Phytohemagglutinin - PHA) which stimulates non-specific proliferation. The rate of proliferation is measured by the incorporation of a labeled nucleoside (e.g., [³H]-thymidine or BrdU) into newly synthesized DNA. The effect of this compound is determined by comparing the proliferation in its presence to a vehicle control.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
[³H]-thymidine or BrdU labeling reagent
-
Scintillation counter or flow cytometer/plate reader for BrdU detection
Protocol:
-
Cell Preparation: Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Stimulation: Add 50 µL of PHA solution (final concentration, e.g., 5 µg/mL) to stimulated wells. Add 50 µL of medium to unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement ([³H]-thymidine):
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Proliferation Measurement (BrdU):
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Fix, permeabilize, and stain the cells with an anti-BrdU antibody according to the manufacturer's instructions.
-
Analyze the plate on a microplate reader or by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
Figure 2: Workflow for a T-lymphocyte proliferation assay.
Neutrophil Chemotaxis Assay
This assay assesses the directed migration of neutrophils towards a chemoattractant, a critical step in the inflammatory response. While specific data for this compound is not available, other PDE4 inhibitors have been shown to inhibit neutrophil migration.
Principle: Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., IL-8 or fMLP). The ability of neutrophils to migrate through the pores towards the chemoattractant is quantified. The effect of this compound is determined by pre-incubating the cells with the compound.
Materials:
-
This compound
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., IL-8 or fMLP)
-
Transwell inserts (3-5 µm pore size) for 24-well plates
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Polymorphprep™).
-
Cell Staining: Resuspend the isolated neutrophils in chemotaxis buffer and stain with Calcein-AM.
-
Compound Incubation: Incubate the stained neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing the chemoattractant to the lower wells of a 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Neutrophil Degranulation Assay
This assay measures the release of granule contents from neutrophils upon activation, a key effector function. The effect of PDE4 inhibitors on this process can be evaluated.
Principle: Neutrophils are stimulated with an agonist (e.g., fMLP) in the presence or absence of this compound. The release of a specific granule enzyme, such as myeloperoxidase (MPO) from azurophilic granules or lactoferrin from specific granules, into the supernatant is quantified using an enzymatic assay or ELISA.
Materials:
-
This compound
-
Freshly isolated human neutrophils
-
Stimulant (e.g., fMLP)
-
Cytochalasin B (to enhance degranulation)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
MPO or Lactoferrin ELISA kit or enzymatic assay reagents
Protocol:
-
Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis assay protocol.
-
Compound Incubation: Resuspend neutrophils in assay buffer and pre-incubate with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Priming: Add Cytochalasin B (final concentration, e.g., 5 µg/mL) and incubate for a further 5 minutes.
-
Stimulation: Add the stimulant (e.g., fMLP, final concentration 1 µM) and incubate for 15-30 minutes at 37°C.
-
Stop Reaction: Place the plate on ice and centrifuge to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Quantification of Granule Release:
-
Measure the concentration of MPO or lactoferrin in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Alternatively, measure MPO activity using a colorimetric enzymatic assay.
-
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each concentration of this compound compared to the vehicle control.
Conclusion
This compound is a PDE4 inhibitor with demonstrated effects on leukocyte function, particularly the inhibition of T lymphocyte proliferation. The provided protocols offer a framework for further investigation into its immunomodulatory properties on various leukocyte types and functions. Researchers are encouraged to adapt these methods to explore the potential of this compound in inflammatory and autoimmune disease models. The generation of more extensive data on the effects of this compound in these assays will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers in peripheral blood associated with vascular injury in Sprague-Dawley rats treated with the phosphodiesterase IV inhibitors this compound or SCH 534385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Histopathological Evaluation of Tissues Treated with SCH 351591
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 351591 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). As a PDE4 inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. This mechanism of action has positioned this compound and other PDE4 inhibitors as potential therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical evaluation of this compound has demonstrated efficacy in animal models of lung inflammation. However, these studies have also revealed important toxicological findings, particularly relating to the cardiovascular, reproductive, and vascular systems. This document provides a summary of the key histopathological findings in tissues treated with this compound, along with detailed protocols for the assessment of such tissues.
Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production and the relaxation of smooth muscle.
Summary of Histopathological Findings
Preclinical toxicology studies of this compound have been conducted in various animal models, including mice, rats, and cynomolgus monkeys. These studies have identified several target organs for toxicity, with key histopathological findings summarized below.
Cardiovascular System
Treatment with this compound has been associated with cardiovascular toxicity, particularly at higher doses.
Table 1: Summary of Cardiovascular Histopathological Findings
| Species | Dose | Duration | Histopathological Findings |
| CD-1 Mice | ≥ 100 mg/kg/day | 1 or 3 months | Chronic myocardial inflammation of the heart base.[1] |
| Cynomolgus Monkeys | High-dose (up to 48 mg/kg/day) | 3 months (rising dose) | Myocardial degeneration, perivascular hemorrhage of the heart.[2] |
Reproductive System
Significant effects on both male and female reproductive organs have been observed.
Table 2: Summary of Reproductive System Histopathological Findings
| Species | Dose | Duration | Histopathological Findings |
| CD-1 Mice (Female) | 200 mg/kg/day | 1 or 3 months | Large corpora lutea.[1] |
| 800 mg/kg/day | 1 or 3 months | Ovarian atrophy.[1] | |
| ≥ 200 mg/kg/day | 1 or 3 months | Lower uterus weights.[1] | |
| ≥ 400 mg/kg/day | 1 or 3 months | Small ovaries/uterus.[1] | |
| CD-1 Mice (Male) | All doses (5-800 mg/kg/day) | 1 or 3 months | 25% increase in testes weights with no histopathological correlate.[1] |
Vascular System
Drug-induced vascular injury is a notable finding with this compound and other PDE4 inhibitors.
Table 3: Summary of Vascular System Histopathological Findings
| Species | Dose | Duration | Histopathological Findings |
| Sprague-Dawley Rats | 20 mg/kg | 15-240 minutes | Activation of mast cells, endothelial activation, and perivascular inflammatory cells in the mesentery.[3] |
| Range of doses | Up to 9 days | Time- and dose-dependent hemorrhage and necrosis of arterioles and arteries, microvascular injury, fibrin deposition, and perivascular inflammation, primarily in the mesentery.[4] | |
| Cynomolgus Monkeys | High-dose (up to 48 mg/kg/day) | 3 months (rising dose) | Acute to chronic inflammation of small to medium-sized arteries in various organs including the heart, kidneys, stomach, and mesentery.[2] |
Experimental Protocols
The following protocols provide a general framework for the histopathological evaluation of tissues from toxicology studies involving this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Experimental Workflow for Toxicology Histopathology
Protocol 1: Tissue Collection and Fixation
-
Necropsy: Perform a full necropsy on all animals.
-
Tissue Collection: Collect target tissues (heart, reproductive organs, mesentery, and other organs as required) and trim to a thickness of no more than 5 mm.
-
Fixation: Immediately immerse the collected tissues in 10% neutral buffered formalin (NBF) at a volume of at least 10 times that of the tissue.
-
Duration of Fixation: Fix tissues for 24-48 hours at room temperature.
Protocol 2: Tissue Processing and Embedding
-
Dehydration: Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Clear the dehydrated tissues in an organic solvent such as xylene.
-
Infiltration: Infiltrate the cleared tissues with molten paraffin wax.
-
Embedding: Embed the infiltrated tissues in paraffin blocks.
Protocol 3: Tissue Sectioning and Mounting
-
Sectioning: Using a microtome, cut 4-5 µm thick sections from the paraffin blocks.
-
Floating: Float the sections on a warm water bath (40-45°C).
-
Mounting: Mount the sections onto positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Protocol 4: Hematoxylin and Eosin (H&E) Staining
-
Deparaffinization: Deparaffinize the sections in xylene (2 changes of 5 minutes each).
-
Rehydration: Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) to distilled water.
-
Hematoxylin Staining: Stain with Mayer's hematoxylin for 3-5 minutes.
-
Washing: Rinse in running tap water.
-
Differentiation: Briefly dip in 1% acid alcohol to remove excess stain.
-
Bluing: Rinse in running tap water and then immerse in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds.
-
Washing: Rinse in running tap water.
-
Eosin Staining: Counterstain with eosin Y solution for 1-2 minutes.
-
Dehydration: Dehydrate the stained sections through a graded series of ethanol solutions (95%, 100%).
-
Clearing: Clear in xylene (2 changes of 5 minutes each).
-
Coverslipping: Mount a coverslip using a permanent mounting medium.
Protocol 5: Immunohistochemistry (IHC) for Vascular Injury Markers
This is a general protocol for the detection of markers of vascular injury (e.g., von Willebrand Factor for endothelial cells, CD68 for macrophages).
-
Deparaffinization and Rehydration: As described in the H&E staining protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Enzyme Conjugate Incubation: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Chromogen Development: Develop the signal using a suitable chromogen (e.g., diaminobenzidine - DAB).
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration, Clearing, and Coverslipping: As described in the H&E staining protocol.
Conclusion
The histopathological evaluation of tissues treated with this compound is crucial for understanding its safety profile. The cardiovascular, reproductive, and vascular systems are key targets of toxicity. The application of standardized histopathological techniques, as outlined in this document, will ensure the generation of high-quality, reproducible data for the comprehensive assessment of the effects of this compound and other PDE4 inhibitors in preclinical studies. Careful microscopic examination and interpretation of the findings are essential for informed decision-making in the drug development process.
References
Troubleshooting & Optimization
SCH 351591 Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of SCH 351591 in solution. The following sections offer frequently asked questions, troubleshooting advice, and a general protocol for stability assessment to ensure the reliable and effective use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on available data, the following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is advisable to minimize freeze-thaw cycles of stock solutions. Aliquoting the stock solution into single-use vials is highly recommended.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
Q3: How stable is this compound in aqueous solutions?
A3: There is limited publicly available data on the quantitative stability of this compound in different aqueous buffers and at various pH levels. For a related class of compounds, quinoline-3-carboxamide derivatives, a theoretical study suggested that stability in the presence of solvents increased in the order of H₂O > DMF > CH₃CN > EtOH > THF. This suggests that aqueous environments may be relatively favorable, but this has not been experimentally confirmed for this compound. Therefore, it is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions, especially for long-term experiments.
Q4: Can I expect this compound to be stable during my cell-based assays?
A4: For typical cell-based assays with incubation times of up to 72 hours, this compound is generally expected to be sufficiently stable when diluted in cell culture media from a fresh DMSO stock. However, for longer-term experiments or if you observe a decrease in expected activity over time, it is advisable to refresh the compound-containing media at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer or media. | - The final concentration exceeds the solubility limit in the aqueous solution.- The stock solution was not properly dissolved before dilution. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%) and is compatible with your experimental system.- Perform a solubility test with your specific buffer or media.- Ensure the stock solution is at room temperature and fully dissolved before adding it to the aqueous solution. Vortexing the stock solution can help. |
| Inconsistent or lower-than-expected biological activity. | - Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.- Degradation of the compound in the working solution during the experiment. | - Prepare fresh stock solutions from powder and aliquot them for single use.- Minimize the exposure of the compound in aqueous solution to light and elevated temperatures for extended periods.- For long-term experiments, consider replenishing the compound at set intervals.- Perform a stability test of this compound under your specific experimental conditions (see the protocol below). |
| Unexpected off-target effects. | - Use of a high concentration of the compound.- Presence of degradation products with their own biological activity. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure the purity of the compound and handle it according to the stability guidelines to minimize degradation. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the amount of the parent compound remaining over time.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer or medium
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath at the desired temperature
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solutions: Dilute the stock solution into your experimental buffer or medium to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS. This will serve as your reference for 100% stability.
-
Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw aliquots of the incubated solution.
-
Sample Analysis: Analyze each aliquot by HPLC or LC-MS using the same method as the T=0 sample.
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
Signaling Pathway Context: Inhibition of PDE4
This compound is an inhibitor of phosphodiesterase 4 (PDE4). Understanding its mechanism of action is crucial for interpreting experimental results.
Caption: Simplified signaling pathway showing PDE4 inhibition by this compound.
Technical Support Center: Mitigating Vascular Injury from SCH 351591
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address vascular injury associated with the use of the phosphodiesterase 4 (PDE4) inhibitor, SCH 351591.
Troubleshooting Guides
This section offers solutions to specific problems that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Decreased Transendothelial Electrical Resistance (TEER) in endothelial cell monolayers after this compound treatment. | Increased endothelial permeability due to disruption of cell-cell junctions. Prolonged elevation of cAMP can lead to transcriptional repression of RRAS, contributing to barrier dysfunction.[1] | 1. Co-treatment with a Rac1 activator: Since cAMP signaling can converge on Rac1 to stabilize the endothelial barrier, co-administration of a Rac1 activator may counteract the negative effects of prolonged PDE4 inhibition.[2] 2. Antioxidant supplementation: Treat cells with antioxidants like N-acetylcysteine (NAC) or Vitamin C to combat oxidative stress, a key contributor to endothelial dysfunction. |
| Increased endothelial cell apoptosis observed after this compound exposure. | Drug-induced cytotoxicity, potentially mediated by oxidative stress. | 1. Dose-response analysis: Determine the optimal non-toxic concentration of this compound for your specific cell type. 2. Antioxidant co-treatment: Supplement the culture medium with antioxidants to mitigate reactive oxygen species (ROS)-induced damage. |
| Increased monocyte adhesion to endothelial cell monolayers treated with this compound. | Upregulation of adhesion molecules on the endothelial cell surface, a sign of endothelial activation and inflammation. | 1. Anti-inflammatory agents: Co-incubate with anti-inflammatory compounds to suppress the inflammatory response. 2. Evaluate earlier time points: Assess adhesion at earlier time points to distinguish between direct effects of the compound and secondary inflammatory responses. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Observation of hemorrhage and edema in the mesenteric tissue of rats treated with this compound. | Increased vascular permeability and vascular leakage, likely due to mast cell degranulation and histamine release. | 1. Pre-treatment with a mast cell stabilizer: Administer a mast cell stabilizer, such as cromolyn sodium, prior to this compound treatment to prevent mast cell degranulation. 2. Pre-treatment with an antihistamine: Administer an H1 receptor antagonist, like diphenhydramine, to block the effects of histamine on vascular permeability.[3] |
| Elevated levels of serum biomarkers for vascular injury (e.g., VCAM-1, E-selectin). | Endothelial activation and damage. | 1. Antioxidant therapy: Supplement the animal's diet or administer antioxidants to reduce systemic oxidative stress. 2. Dose reduction: Investigate if a lower dose of this compound can achieve the desired pharmacological effect with reduced vascular toxicity. |
| Inconsistent or highly variable vascular injury observed between animals. | Differences in individual animal susceptibility, gut microbiome, or other experimental variables. | 1. Standardize experimental conditions: Ensure strict standardization of animal strain, age, diet, and housing conditions. 2. Increase sample size: Use a larger number of animals per group to increase statistical power and account for individual variability. |
Frequently Asked Questions (FAQs)
Understanding the Problem
-
Q1: What is the primary mechanism of vascular injury caused by this compound? A1: this compound is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic AMP (cAMP). While acute elevation of cAMP is generally considered to be protective for the endothelial barrier, prolonged high levels can lead to endothelial dysfunction, inflammation, and vascular injury.[1] The injury is characterized by medial necrosis, hemorrhage, and endothelial damage, particularly in the mesenteric arteries of rats. Early events include the activation of mast cells and an increase in serum histamine and nitrite.[4]
-
Q2: What are the key histological features of this compound-induced vascular injury? A2: Histopathological examination typically reveals hemorrhage, necrosis of arterioles and arteries, microvascular injury, fibrin deposition, and perivascular inflammation. These changes are most prominent in the mesentery.
-
Q3: Are there known biomarkers for monitoring this compound-induced vascular injury? A3: Yes, several serum biomarkers have been identified that correlate with the histopathological changes. These include increased levels of GRO/CINC-1, tissue inhibitor of metalloproteinase-1 (TIMP-1), alpha1-acid glycoprotein, vascular endothelial growth factor (VEGF), C-reactive protein (CRP), haptoglobin, thrombomodulin, and interleukin-6 (IL-6). Additionally, an increase in circulating granulocytes and a decrease in lymphocytes have been observed.
Mitigation Strategies
-
Q4: How can mast cell activation in response to this compound be mitigated? A4: Pre-treatment with mast cell stabilizers, such as cromolyn sodium or ketotifen, can prevent the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.
-
Q5: What is the rationale for using antihistamines to reduce vascular injury? A5: Histamine, released from activated mast cells, is a potent mediator of increased vascular permeability. By blocking histamine H1 receptors with antihistamines like diphenhydramine, the resulting vascular leakage and edema can be significantly reduced.[3]
-
Q6: Can antioxidants be used to protect against this compound-induced vascular damage? A6: Yes, oxidative stress is a key contributor to endothelial dysfunction. Antioxidants such as N-acetylcysteine (NAC), vitamin C, and flavonoids can help to neutralize reactive oxygen species (ROS), thereby protecting endothelial cells from damage and preserving vascular function.
Experimental Protocols
1. In Vivo Assessment of Vascular Permeability using Evans Blue Dye
This protocol is designed to quantify changes in vascular permeability in the rat mesentery following treatment with this compound and potential mitigating agents.
-
Materials:
-
This compound
-
Mitigating agent (e.g., cromolyn sodium, diphenhydramine)
-
Evans blue dye (2% in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Saline
-
Formamide
-
Spectrophotometer
-
-
Procedure:
-
Divide animals into experimental groups (e.g., vehicle control, this compound only, this compound + mitigating agent).
-
Pre-treat the designated group with the mitigating agent at the appropriate time before this compound administration.
-
Administer this compound or vehicle to the respective groups.
-
At the time of peak expected vascular injury, anesthetize the animals.
-
Inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein. Allow the dye to circulate for 30 minutes.
-
Perfuse the animals with saline through the left ventricle to remove intravascular dye.
-
Carefully dissect the mesenteric tissue, weigh it, and place it in formamide.
-
Incubate the tissue in formamide for 24-48 hours at 60°C to extract the extravasated dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue dye per gram of tissue using a standard curve.
-
2. In Vitro Assessment of Endothelial Barrier Function using TEER
This protocol measures the integrity of an endothelial cell monolayer in response to this compound and potential protective compounds.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Protective agent (e.g., NAC)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
-
Procedure:
-
Seed endothelial cells onto the Transwell inserts at a confluent density.
-
Allow the cells to form a tight monolayer, monitoring the TEER daily. The resistance should plateau, indicating a stable barrier.
-
Once a stable baseline TEER is established, treat the cells with this compound in the apical chamber, with or without the protective agent.
-
Measure TEER at various time points after treatment (e.g., 1, 4, 8, 24 hours).
-
To take a measurement, place the longer electrode in the basolateral chamber and the shorter electrode in the apical chamber, ensuring the electrodes do not touch the cell monolayer.
-
Calculate the final TEER value by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert (Ω·cm²).
-
A significant decrease in TEER in the this compound-treated group compared to the control group indicates a loss of barrier integrity.
-
3. In Vitro Mast Cell Degranulation Assay
This protocol assesses the ability of this compound to induce mast cell degranulation and the inhibitory effect of mast cell stabilizers.
-
Materials:
-
RBL-2H3 mast cell line
-
Cell culture medium
-
This compound
-
Mast cell stabilizer (e.g., cromolyn sodium)
-
Compound 48/80 (positive control for degranulation)
-
Triton X-100 (for total histamine release)
-
Histamine ELISA kit
-
-
Procedure:
-
Plate RBL-2H3 cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with the mast cell stabilizer for 30 minutes.
-
Add this compound, compound 48/80, or vehicle to the respective wells and incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
To determine total histamine content, lyse the cells in a separate set of wells with Triton X-100.
-
Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release for each treatment group.
-
Visualizations
Signaling Pathway of this compound-Induced Endothelial Dysfunction
Caption: Proposed signaling pathway of this compound leading to endothelial dysfunction.
Experimental Workflow for Mitigating Vascular Injury In Vivo
References
- 1. Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP with other signaling cues converges on Rac1 to stabilize the endothelial barrier- a signaling pathway compromised in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP/EPAC Signaling Enables ETV2 to Induce Endothelial Cells with High Angiogenesis Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH 351591 dose-response relationship challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH 351591, a potent phosphodiesterase-4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[3][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn regulate a multitude of cellular processes, including inflammation and immune responses.[5][6][7]
Q2: What are the known isoforms of PDE4 that this compound inhibits?
A2: this compound has been shown to inhibit all four PDE4 subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[2]
Q3: What is the reported in vitro potency of this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound against PDE4 is reported to be 58 nM.[1][2] It is important to note that this value can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Q4: Does this compound have any known active metabolites?
A4: Yes, the primary and significant in vivo metabolite of this compound is N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 365351). This metabolite is also a potent and highly selective PDE4 inhibitor, with a reported IC50 of 20 nM.
Q5: Are there known off-target effects for this compound?
A5: While this compound is considered a selective PDE4 inhibitor, like many small molecules, the potential for off-target activities exists, especially at higher concentrations. High doses in animal studies have been associated with toxicities such as vasculitis, which may be a consequence of exaggerated pharmacology or potential off-target effects.[8][9][10] Researchers should consider performing counter-screens or consulting off-target databases if their experimental results are inconsistent with known PDE4 biology.
Troubleshooting Dose-Response Relationship Challenges
Problem 1: The dose-response curve is steeper than expected (High Hill Slope).
Possible Causes:
-
Stoichiometric Inhibition: This can occur when the concentration of the enzyme (PDE4) in the assay is high relative to the inhibitor's dissociation constant (Kd). In this "tight-binding" scenario, a significant portion of the inhibitor is bound to the enzyme, and the IC50 value will be higher than the true Kd.[11][12] The dose-response curve will appear steeper as the inhibitor concentration approaches the enzyme concentration.[11][12]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to a sharp increase in inhibition over a narrow concentration range.
-
Positive Cooperativity: While less common for this class of inhibitors, positive cooperativity in binding to the enzyme could theoretically result in a steeper curve.
Troubleshooting Steps:
-
Vary Enzyme Concentration: Perform the assay with different concentrations of the PDE4 enzyme. If the IC50 value increases linearly with the enzyme concentration, stoichiometric inhibition is the likely cause.[11]
-
Include Detergents: Add a small amount of a non-ionic detergent (e.g., Triton X-100 at 0.01%) to your assay buffer to disrupt potential compound aggregates.
-
Check Solubility: Visually inspect your compound dilutions for any signs of precipitation. Determine the aqueous solubility of this compound in your specific assay buffer.
Problem 2: The dose-response curve plateaus at a low maximal inhibition or shows a bell-shape (paradoxical effect).
Possible Causes:
-
Limited Solubility: The compound may be precipitating out of solution at higher concentrations, preventing further increases in the effective concentration.
-
Off-Target Effects: At higher concentrations, the compound might interact with other cellular components that counteract the inhibitory effect on PDE4 or cause cellular toxicity that affects the assay readout.
-
Cellular Efflux: In cell-based assays, active efflux pumps may remove the inhibitor from the cell at higher intracellular concentrations.
-
Substrate Competition: In assays with high substrate concentrations, the inhibitor may not be able to achieve complete inhibition.
Troubleshooting Steps:
-
Confirm Solubility: Test the solubility of this compound in your assay medium. Use a solvent like DMSO for initial stock solutions and ensure the final concentration in the assay does not exceed its aqueous solubility.
-
Use a Different Assay Readout: If using a cell viability or proliferation assay, consider a more direct measure of PDE4 inhibition, such as a cAMP accumulation assay, to separate PDE4-specific effects from general cytotoxicity.
-
Lower Cell Density: In cell-based assays, high cell density can sometimes lead to artifacts. Try reducing the number of cells per well.
-
Time-Course Experiment: A time-course experiment can help determine if the observed effect is due to a rapid toxic event or a more gradual cellular response.
Problem 3: High variability between replicate experiments.
Possible Causes:
-
Compound Instability: this compound may be unstable in the assay buffer over the course of the experiment.
-
Inconsistent Cell Health: In cell-based assays, variations in cell passage number, confluency, and overall health can significantly impact results.
-
Pipetting Errors: Inaccurate dilutions or additions of the compound can lead to significant variability.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Standardize Cell Culture: Maintain a consistent cell culture protocol, including seeding density and passage number. Regularly check for contamination.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For serial dilutions, use a fresh tip for each dilution step.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental data points, or ensure the plate is incubated in a humidified chamber.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| This compound IC50 | 58 nM | PDE4 Enzyme Assay | [1][2] |
| SCH 365351 IC50 | 20 nM | PDE4 Enzyme Assay | |
| Effective Oral Dose | 0.3 mg/kg | Guinea Pig (bronchospasm model) | |
| Effective Oral Dose | 3 mg/kg | Cynomolgus Monkey (eosinophilia model) | |
| Toxic Doses | 12-48 mg/kg/day | Cynomolgus Monkey (3-month study) | [8] |
Experimental Protocols
General Protocol for a Cell-Based cAMP Reporter Assay
This protocol describes a general method for assessing the activity of this compound in a cell-based assay using a cAMP response element (CRE) coupled to a luciferase reporter gene.
1. Cell Culture and Seeding:
- Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the CRE-luciferase reporter construct.
- Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
3. Cell Stimulation:
- Incubate the cells with the compound for 30 minutes.
- Add a stimulator of adenylyl cyclase, such as Forskolin (e.g., 10 µM final concentration), to all wells (except for a negative control) to induce cAMP production.
- Incubate for an additional 4-6 hours at 37°C.
4. Luminescence Reading:
- Equilibrate the plate to room temperature.
- Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
5. Data Analysis:
- Subtract the background luminescence (wells with no cells).
- Normalize the data to the vehicle control (Forskolin stimulation with DMSO).
- Plot the normalized luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
PDE4 Signaling Pathway
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histopathology of vascular injury in Sprague-Dawley rats treated with phosphodiesterase IV inhibitor this compound or SCH 534385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files.docking.org [files.docking.org]
Technical Support Center: Cardiotoxicity of SCH 351591 in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxicity of SCH 351591 in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cardiotoxicity a concern?
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. While being investigated for therapeutic purposes such as asthma and COPD, preclinical studies have revealed potential cardiotoxic effects, necessitating careful evaluation in animal models.[1][2]
Q2: What are the reported cardiotoxic effects of this compound in mice?
In CD-1 mice, administration of this compound has been shown to cause chronic myocardial inflammation at the base of the heart.[1] Researchers should be vigilant for inflammatory infiltrates and other signs of myocardial damage in their studies.
Q3: What dose range of this compound has been associated with cardiotoxicity in mice?
Preclinical studies in CD-1 mice have identified chronic myocardial inflammation at a dose of 100 mg/kg/day when administered orally by gavage.[1] Lower doses of 5, 15, and 50 mg/kg/day were also assessed in these studies.[1] It is crucial to perform dose-response studies to determine the appropriate range for your specific experimental goals.
Q4: Are there other toxicities observed with this compound in mice that I should be aware of?
Yes, besides cardiotoxicity, this compound has demonstrated significant effects on the reproductive system in both male and female CD-1 mice.[1] Findings include increased testes and ovary weights, decreased uterus weights, and changes in the estrous cycle.[1] These off-target effects should be considered when interpreting experimental outcomes.
Q5: What is the proposed mechanism for this compound-induced cardiotoxicity?
The exact signaling pathway for this compound-induced cardiotoxicity is not fully elucidated in the provided literature. However, as a PDE4 inhibitor, it is plausible that its effects are mediated by alterations in intracellular cyclic AMP (cAMP) levels, which can impact various downstream signaling cascades involved in inflammation and cell survival. The pharmacology of specific PDE4 isoenzymes may explain both the reproductive and cardiac findings.[1]
Troubleshooting Guides
Issue 1: High mortality rates in mice treated with this compound.
-
Question: We are observing a higher-than-expected mortality rate in our mouse cohort treated with this compound, even at doses reported in the literature. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Dose and Administration: Double-check your dose calculations and the concentration of your dosing solution. Ensure proper gavage technique to prevent administration errors or esophageal injury.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound could have its own toxicity. Run a vehicle-only control group to assess this.
-
Mouse Strain and Health Status: The original studies used CD-1 mice.[1] Different mouse strains can have varying sensitivities to drug toxicity. Ensure your animals are healthy and free from underlying infections, as this compound has been shown to potentially alter the immunologic response.[2]
-
Monitoring: Increase the frequency of animal monitoring to observe for early signs of distress, such as significant weight loss, reduced food and water intake, or changes in behavior. This will allow for humane endpoint intervention if necessary.
-
Issue 2: Inconsistent or unexpected histopathological findings in the heart.
-
Question: Our histopathological analysis of heart tissues from this compound-treated mice shows variable results, and we are not consistently observing the expected chronic myocardial inflammation. What should we consider?
-
Answer:
-
Tissue Sectioning: The reported inflammation was specifically at the heart base.[1] Ensure your necropsy and trimming procedures are standardized to consistently sample this region. Consider taking multiple sections from different areas of the heart.
-
Study Duration: Chronic inflammation may take time to develop. Verify that your study duration is sufficient. The published study involved one or three months of repeat-dose administration.[1]
-
Staining Techniques: Use standard stains like Hematoxylin and Eosin (H&E) for general morphology and consider immunohistochemistry (IHC) for specific inflammatory markers (e.g., CD45, Mac-2) to better characterize any cellular infiltrates.
-
Blind Evaluation: To avoid bias, have the histopathological slides evaluated by a pathologist who is blinded to the treatment groups.
-
Issue 3: Difficulty in functionally assessing cardiotoxicity.
-
Question: We want to assess the functional consequences of this compound-induced cardiotoxicity, but we are unsure which methods are most appropriate. What do you recommend?
-
Answer:
-
Echocardiography: This is a non-invasive technique to assess cardiac function in live mice. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[3]
-
Electrocardiography (ECG): ECG can be used to detect arrhythmias and conduction abnormalities that may arise from drug-induced cardiotoxicity.
-
Cardiac Biomarkers: Measurement of serum levels of cardiac troponins (cTnT or cTnI) and creatine kinase-MB (CK-MB) can indicate myocardial injury.[3] Caspase-3 levels can also be a useful biomarker for apoptosis.[4][5]
-
Data Presentation
Table 1: Summary of Toxicological Findings for this compound in CD-1 Mice
| Dose (mg/kg/day) | Organ | Observed Effect |
| 100 | Heart | Chronic myocardial inflammation of the heart base[1] |
| ≥ 200 | Ovary | Increased weight[1] |
| ≥ 200 | Uterus | Decreased weight[1] |
| 200 | Ovary | Large corpora lutea[1] |
| 800 | Ovary | Ovarian atrophy[1] |
| All doses (5-800) | Testes | 25% increase in weight[1] |
Experimental Protocols
Protocol 1: Histopathological Evaluation of Myocardial Inflammation
-
Tissue Collection: At the designated study endpoint, euthanize mice according to approved protocols. Perfuse the heart with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Fixation and Processing: Excise the heart and continue fixation in 10% neutral buffered formalin for 24 hours. Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm sections, paying special attention to consistently include the base of the heart.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for routine morphological assessment.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion. Score the presence and severity of myocardial inflammation, noting the location and type of inflammatory cell infiltrate.
Protocol 2: Measurement of Serum Cardiac Troponin I (cTnI)
-
Blood Collection: Collect blood from mice via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) at selected time points.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum (supernatant).
-
ELISA Assay: Use a commercially available mouse-specific cardiac Troponin I ELISA kit. Follow the manufacturer's instructions precisely.
-
Data Analysis: Create a standard curve using the provided standards. Determine the concentration of cTnI in the samples by interpolating from the standard curve. Compare the levels between control and this compound-treated groups.
Mandatory Visualizations
Caption: Plausible signaling pathway for this compound cardiotoxicity.
Caption: Experimental workflow for assessing cardiotoxicity in mice.
References
- 1. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. primescholars.com [primescholars.com]
Technical Support Center: SCH 351591 Reproductive System Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reproductive system toxicity of SCH 351591.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. This leads to an accumulation of cAMP within the cell, which in turn modulates various downstream signaling pathways.
Q2: What are the known reproductive toxicity effects of this compound in female animal models?
In studies using CD-1 mice, this compound has been shown to cause a range of reproductive toxicities in females at doses of 200 mg/kg/day and higher.[3][4] These effects include:
-
Altered estrous cycles, with a tendency towards persistent diestrus.[3][4]
-
Increased weight of the ovaries and decreased weight of the uterus.[3][4]
-
Histopathological changes in the ovaries, such as the presence of large corpora lutea at 200 mg/kg and ovarian atrophy at 800 mg/kg.[3][4]
-
Decreased size of live litters due to an increase in fetal resorptions.[3][4]
Q3: What are the known reproductive toxicity effects of this compound in male animal models?
Studies in CD-1 mice indicated that male fertility was not affected by this compound treatment.[3][4] However, a notable finding was a 25% increase in testes weight at all tested doses (100, 200, 400, and 800 mg/kg/day), although there was no associated histopathological or morphometric change to explain this increase.[3][4]
Q4: Has the reproductive toxicity of this compound been studied in other animal models besides mice?
A three-month rising-dose study in Cynomolgus monkeys was conducted.[5] While this study focused on general toxicity and did not specifically detail reproductive organ effects, it did note findings such as thymic atrophy and inflammation of arteries in various organs, which could have indirect implications for reproductive health.[5]
Troubleshooting Guides
Problem: I am observing inconsistent or prolonged estrous cycles in my female mice treated with this compound.
-
Possible Cause: This is a known effect of this compound.[3][4] The compound can induce a state of persistent diestrus.
-
Troubleshooting Steps:
-
Confirm Dosing: Ensure accurate and consistent dosing of the animals.
-
Vaginal Cytology: Perform daily vaginal smears and cytological analysis to accurately stage the estrous cycle. This will help to quantify the duration of each stage and confirm the persistent diestrus state.
-
Hormone Level Analysis: Consider measuring serum levels of reproductive hormones (e.g., estrogen, progesterone, LH, FSH) to investigate the underlying endocrine disruption.
-
Dose-Response: If not already part of your study design, consider including a wider range of doses to establish a clear dose-response relationship for this effect.
-
Problem: I am observing an increase in testes weight in my male mice, but no changes in fertility or testicular histology.
-
Possible Cause: This is a documented finding with this compound in CD-1 mice, where a 25% increase in testes weight was observed without a clear histopathological correlate.[3][4]
-
Troubleshooting Steps:
-
Advanced Histopathology: Consider more advanced histological techniques beyond standard H&E staining. This could include immunohistochemistry for markers of cell proliferation (e.g., Ki-67) or specific cell types within the testes.
-
Sperm Analysis: Although fertility may be unaffected, a detailed analysis of sperm parameters (count, motility, morphology) could reveal more subtle effects.
-
Fluid Content Analysis: Investigate the possibility of increased fluid retention in the testes, which could contribute to the increased weight.
-
Problem: My fertility study with this compound is showing a high rate of fetal resorptions.
-
Possible Cause: Increased fetal resorptions are a reported outcome in female mice treated with this compound.[3][4] This suggests a potential impact on implantation or embryonic/fetal viability.
-
Troubleshooting Steps:
-
Implantation Site Analysis: Examine the uteri of pregnant females at mid-gestation to count the number of implantation sites. This can help differentiate between pre-implantation and post-implantation loss.
-
Corpora Lutea Count: Count the number of corpora lutea in the ovaries to determine the ovulation rate and assess if the loss is occurring pre-ovulation.
-
Maternal Toxicity Assessment: Evaluate for signs of maternal toxicity (e.g., weight loss, changes in food/water consumption) as this can indirectly lead to fetal loss.
-
Uterine Receptivity Markers: Analyze the expression of genes and proteins known to be involved in uterine receptivity to determine if the uterine environment is compromised.
-
Data Presentation
Table 1: Summary of Reproductive Toxicity Findings for this compound in Female CD-1 Mice
| Parameter | Dose (mg/kg/day) | Observation |
| Organ Weight | ≥ 200 | Increased ovary weight |
| ≥ 200 | Decreased uterus weight | |
| ≥ 400 | Small ovaries and uterus | |
| Histopathology | 200 | Large corpora lutea |
| 800 | Ovarian atrophy | |
| Estrous Cycle | Not specified | Persistent diestrus |
| Fertility | 100, 200, 400, 800 | Fewer successful pregnancies |
| 100, 200, 400, 800 | Decreased live litter size due to fetal resorptions |
Data compiled from a study in CD-1 mice.[3][4]
Table 2: Summary of Reproductive Toxicity Findings for this compound in Male CD-1 Mice
| Parameter | Dose (mg/kg/day) | Observation |
| Fertility | 100, 200, 400, 800 | No effect on male fertility |
| Organ Weight | 100, 200, 400, 800 | 25% increase in testes weight |
| Histopathology | Not specified | No histopathologic or morphometric explanation for increased testes weight |
Data compiled from a study in CD-1 mice.[3][4]
Experimental Protocols
Repeat-Dose Toxicity Study in CD-1 Mice
-
Animal Model: CD-1 mice.
-
Dose Groups: 5, 15, 50, 100, 200, 400, and 800 mg/kg/day, plus a vehicle control group.
-
Route of Administration: Oral gavage.
-
Study Duration: One or three months.
-
Endpoints Measured:
-
Organ weights (testes, ovaries, uterus).
-
Histopathological examination of reproductive organs.
-
Vaginal staging of the estrous cycle.
-
Pilot Fertility and Early Embryonic Developmental Toxicity Study in CD-1 Mice
-
Animal Model: CD-1 mice.
-
Dose Groups: 100, 200, 400, and 800 mg/kg/day, plus a vehicle control group.
-
Treatment Period: Pre-mating and during mating for males and females. Females were also dosed during gestation.
-
Endpoints Measured:
-
Estrous cycle monitoring.
-
Number of successful pregnancies.
-
Number of corpora lutea.
-
Number of live and dead fetuses.
-
Number of fetal resorptions.
-
Litter size.
-
Male fertility index.
-
Testes weight in males.
-
Visualizations
Caption: PDE4 signaling in the female reproductive system.
Caption: General experimental workflow for assessing reproductive toxicity.
References
- 1. Impaired growth and fertility of cAMP-specific phosphodiesterase PDE4D-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - Cyclic nucleotide phosphodiesterase 3A–deficient mice as a model of female infertility [jci.org]
- 5. Selective inhibition of PDE4 in Wistar rats can lead to dilatation in testis, efferent ducts, and epididymis and subsequent formation of sperm granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Administration of SCH 351591
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the oral administration of SCH 351591.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the XYZ kinase. Its primary mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the ABC signaling pathway, which is implicated in various cellular processes.
Q2: What are the known challenges associated with the oral administration of this compound?
The primary challenges with oral delivery of this compound are its low aqueous solubility and potential for first-pass metabolism in the liver. These factors can lead to variable and low oral bioavailability.
Q3: Are there any known drug-drug interactions with this compound?
While comprehensive clinical data is limited, in vitro studies suggest that this compound is a substrate for the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 may alter the plasma concentrations of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor aqueous solubility of this compound. | Consider formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions. |
| Significant first-pass metabolism. | Co-administration with a CYP3A4 inhibitor could be explored in preclinical models, but potential toxicity must be carefully evaluated. | |
| High Inter-Individual Variability in Plasma Exposure | Influence of food on absorption. | Conduct food-effect studies to determine if administration with or without food provides more consistent absorption. |
| Genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4). | Genotyping of study subjects for relevant enzymes may help explain variability. | |
| Poor In Vitro-In Vivo Correlation (IVIVC) | Complex absorption process not captured by simple in vitro dissolution. | Utilize more advanced dissolution models that mimic in vivo conditions, such as those incorporating biorelevant media (e.g., FaSSIF, FeSSIF). |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a solution of 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in water at a concentration of 5 mg/mL.
-
-
Dosing:
-
Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
Administer the PO formulation via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: In Vitro Metabolic Stability Assessment
-
System: Human liver microsomes (HLM).
-
Incubation:
-
Prepare an incubation mixture containing HLM (0.5 mg/mL), NADPH regenerating system, and this compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubate at 37°C.
-
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 85 ± 30 |
| Tmax (h) | 0.25 | 2 |
| AUC (0-inf) (ng*h/mL) | 350 ± 50 | 600 ± 120 |
| Oral Bioavailability (F%) | - | 17.1% |
Table 2: In Vitro Metabolic Stability of this compound
| System | In Vitro Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) |
| Human Liver Microsomes | 25 | 27.7 |
| Rat Liver Microsomes | 18 | 38.5 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
Validation & Comparative
A Comparative Efficacy Analysis of PDE4 Inhibitors: SCH 351591 and Cilomilast
In the landscape of therapeutic development for chronic inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of the efficacy of two such inhibitors, SCH 351591 and cilomilast, based on available preclinical and clinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of their relative performance.
Mechanism of Action
Both this compound and cilomilast exert their therapeutic effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of asthma and COPD.
Preclinical Efficacy
Direct comparative preclinical studies have demonstrated notable differences in the potency of this compound and cilomilast.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In enzymatic assays, this compound has consistently shown higher potency in inhibiting PDE4 compared to cilomilast.
| Compound | PDE4 IC50 |
| This compound | 58 nM |
| Cilomilast | ~100-120 nM |
Inhibition of Inflammatory Mediators
The anti-inflammatory efficacy of PDE4 inhibitors is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from inflammatory cells stimulated with lipopolysaccharide (LPS). While both compounds inhibit TNF-α production, their relative potency in this assay can vary. One study comparing a novel PDE4 inhibitor with cilomilast and rolipram in whole blood from COPD patients found that cilomilast had an IC50 value higher than 10 microM for the inhibition of LPS-induced TNF-alpha release[1].
In Vivo Animal Models
Preclinical studies in animal models of allergic inflammation have provided further insights into the comparative efficacy of these two compounds. In a guinea pig model of allergen-induced eosinophilia, a key feature of asthma, oral administration of this compound was found to be significantly more potent than cilomilast. Specifically, this compound was reported to be 10- to 30-fold more potent than cilomilast at inhibiting guinea pig lung eosinophilia.
Clinical Efficacy: Focus on Cilomilast
While extensive preclinical data exists for both compounds, the clinical development of this compound was halted due to toxicity observed in non-human primate studies[2][3]. Therefore, a direct comparison of clinical efficacy is not feasible. However, a substantial body of clinical trial data is available for cilomilast, primarily in the context of COPD.
Multiple Phase II and Phase III clinical trials have evaluated the efficacy of cilomilast in patients with COPD. These studies have demonstrated that cilomilast can lead to modest but statistically significant improvements in lung function, as measured by the forced expiratory volume in one second (FEV1). In a 6-month study, cilomilast treatment resulted in a 40 mL difference in the average change from baseline in FEV1 compared to placebo[4]. Furthermore, some studies have shown that cilomilast can reduce the rate of COPD exacerbations and improve health-related quality of life[4][5][6]. However, the overall clinical efficacy of cilomilast was considered modest, which, coupled with gastrointestinal side effects, ultimately led to the termination of its development[7][8].
Summary of Comparative Efficacy
| Parameter | This compound | Cilomilast |
| PDE4 Inhibition (IC50) | More Potent (58 nM) | Less Potent (~100-120 nM) |
| In Vivo Anti-Inflammatory Activity (Guinea Pig Model) | 10- to 30-fold more potent in inhibiting eosinophilia | Less potent |
| Clinical Development Status | Halted in preclinical phase due to toxicity | Development terminated after Phase III trials due to modest efficacy and side effects |
Experimental Protocols
Phosphodiesterase 4 (PDE4) Enzymatic Assay
A common method for determining the IC50 of PDE4 inhibitors is a fluorescence polarization (FP)-based assay.
-
Principle: This assay measures the change in polarization of a fluorescently labeled cAMP substrate. When the substrate is cleaved by PDE4, the smaller product has a lower polarization value.
-
Procedure:
-
Recombinant human PDE4 enzyme is incubated with the test compound (this compound or cilomilast) at various concentrations.
-
A fluorescently labeled cAMP substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
A binding agent that selectively binds to the uncleaved substrate is added.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
LPS-Induced TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the anti-inflammatory activity of the compounds in a cellular context.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates PBMCs to produce pro-inflammatory cytokines like TNF-α. The inhibitory effect of the test compounds on this production is quantified.
-
Procedure:
-
PBMCs are isolated from whole blood using density gradient centrifugation.
-
The cells are cultured in a suitable medium and pre-incubated with varying concentrations of this compound or cilomilast.
-
LPS is added to the cell cultures to stimulate TNF-α production.
-
The cells are incubated for a specific period (e.g., 4-24 hours).
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for TNF-α inhibition is determined.
-
Allergen-Induced Lung Eosinophilia in Guinea Pigs
This in vivo model evaluates the efficacy of the compounds in a model of allergic airway inflammation.
-
Principle: Sensitized guinea pigs, when challenged with an allergen, develop an inflammatory response in the lungs characterized by the infiltration of eosinophils. The ability of the test compounds to reduce this eosinophilic inflammation is assessed.
-
Procedure:
-
Guinea pigs are sensitized with an allergen, typically ovalbumin, mixed with an adjuvant.
-
After a sensitization period, the animals are challenged with an aerosolized solution of the allergen.
-
Test compounds (this compound or cilomilast) are administered orally at various doses prior to the allergen challenge.
-
At a specific time point after the challenge (e.g., 24 hours), the animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.
-
The total number of cells and the differential cell count, specifically the number of eosinophils, in the BAL fluid are determined.
-
The percentage of inhibition of eosinophil infiltration is calculated for each dose of the test compound.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PDE4 signaling pathway and the inhibitory action of this compound and cilomilast.
Caption: Workflow for comparing the efficacy of PDE4 inhibitors.
References
- 1. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilomilast for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of SCH 351591
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of SCH 351591, a phosphodiesterase-4 (PDE4) inhibitor, with other relevant compounds in its class. The information is supported by experimental data to validate its effects and provides detailed methodologies for key experiments.
Introduction to this compound and PDE4 Inhibition
This compound is a quinoline derivative that acts as a selective inhibitor of phosphodiesterase-4 (PDE4). The PDE4 enzyme is a critical component in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and other cytokines. This mechanism of action has positioned PDE4 inhibitors as potential therapeutic agents for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma. However, the development of many PDE4 inhibitors, including this compound, has been hampered by adverse effects, most notably gastrointestinal issues and drug-induced vascular injury (DIVI).
Comparative Anti-inflammatory Activity
The primary measure of the anti-inflammatory efficacy of PDE4 inhibitors is their ability to inhibit the production of pro-inflammatory cytokines, particularly TNF-α, from immune cells stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, with lower values indicating greater potency.
| Compound | Target Cell/System | Stimulant | IC50 for TNF-α Inhibition (nM) | Reference |
| Roflumilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | ~35 | [1] |
| Rolipram | Human Monocytes | LPS | ~490 | [2] |
| Piclamilast (RP 73401) | Human Monocytes | LPS | ~6.9 | [2] |
| Cilomilast | Not Specified | Not Specified | More Potent than Rolipram | [3] |
| Apremilast | Not Specified | Not Specified | Potent Inhibitor | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the cell type, stimulant concentration, and incubation time.
Signaling Pathway of PDE4 Inhibition
The anti-inflammatory effects of this compound and other PDE4 inhibitors are mediated through the cAMP-PKA signaling pathway. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which then activates Protein Kinase A (PKA). Activated PKA can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn promotes the transcription of anti-inflammatory genes. Simultaneously, the elevated cAMP levels can interfere with the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α.
Caption: Signaling pathway of PDE4 inhibition.
Experimental Protocols
Inhibition of LPS-Induced TNF-α Production in Human Whole Blood
This assay is a robust method to evaluate the anti-inflammatory potential of PDE4 inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4).
-
Test compound (this compound or other PDE4 inhibitors) dissolved in a suitable vehicle (e.g., DMSO).
-
RPMI 1640 cell culture medium.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
Procedure:
-
Blood Collection and Dilution: Collect fresh human blood into heparin-containing tubes. Dilute the blood 1:5 or 1:10 with RPMI 1640 medium.
-
Compound Preparation: Prepare a series of dilutions of the test compound in the culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Assay Setup:
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1-10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time can influence the potency of PDE4 inhibitors, with longer incubation times often resulting in lower IC50 values.[5]
-
Sample Collection: After incubation, centrifuge the plate to pellet the blood cells.
-
TNF-α Measurement: Carefully collect the supernatant (plasma) and measure the TNF-α concentration using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Caption: Experimental workflow for TNF-α inhibition assay.
Comparison of Adverse Effects
A significant challenge in the development of PDE4 inhibitors has been their association with a range of adverse effects. A comparative overview is essential for a comprehensive evaluation.
| Compound | Common Adverse Effects | Severe/Dose-Limiting Adverse Effects | Reference |
| This compound | Emesis, reduced food intake, weight loss. | Drug-induced vascular injury (DIVI), particularly in the mesenteric arteries; sepsis; colon inflammation. | [6][7] |
| Roflumilast | Diarrhea, nausea, headache, weight loss, insomnia, anxiety. | Psychiatric disorders (depression, anxiety, insomnia), increased risk of urinary tract infections. | [8][9][10] |
| Rolipram | Nausea, vomiting, headache. | Narrow therapeutic window, significant gastrointestinal and central nervous system side effects. | [3][8] |
| Apremilast | Diarrhea, nausea, headache, upper respiratory tract infections. | Depression, weight loss. | [8][9] |
| Cilomilast | Nausea, vomiting, diarrhea. | Generally better tolerated than first-generation inhibitors, but gastrointestinal effects are still common. | [3] |
Conclusion
This compound, as a potent PDE4 inhibitor, demonstrates the characteristic anti-inflammatory properties of its class by suppressing pro-inflammatory cytokine production. However, its clinical development has been significantly hindered by a challenging adverse effect profile, most notably the induction of vascular injury. When compared to other PDE4 inhibitors, both earlier and later generation, a trade-off between anti-inflammatory efficacy and tolerability is a recurring theme. While newer agents like roflumilast and apremilast have reached the market for specific indications, they are also associated with notable side effects that can limit their use. The data presented in this guide underscores the importance of a thorough evaluation of both the therapeutic benefits and the potential risks when considering the development and application of PDE4 inhibitors. Future research in this area will likely focus on developing compounds with improved therapeutic windows, potentially through isoform-selective PDE4 inhibition or novel delivery mechanisms to minimize systemic exposure.
References
- 1. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 2. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast vs Roflumilast Comparison - Drugs.com [drugs.com]
- 10. Incidence of Adverse Effects and Discontinuation Rate between Patients Receiving 250 Micrograms and 500 Micrograms of Roflumilast: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of SCH 351591: A Guide for Researchers
Kenilworth, NJ - This guide provides a comprehensive comparative toxicity profile of SCH 351591, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, benchmarked against other notable PDE4 inhibitors: Rolipram, Cilomilast, Roflumilast, and Apremilast. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical safety data to inform future research and development decisions.
This compound, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, has been investigated for its therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects. However, preclinical studies have revealed a distinct toxicity profile that warrants careful consideration.
In Vitro Toxicity
Currently, there is a lack of publicly available quantitative data on the in vitro cytotoxicity of this compound from standardized assays such as IC50 determinations in various cell lines. Similarly, specific genotoxicity data from Ames tests or in vitro micronucleus assays for this compound are not readily accessible in the reviewed literature.
In comparison, some data is available for other PDE4 inhibitors, primarily focusing on their enzymatic inhibitory activity rather than broad cytotoxicity.
| Compound | Assay | Cell Line/Target | Result |
| Rolipram | PDE4A Inhibition | Enzyme Assay | IC50 = 3 nM[1] |
| PDE4B Inhibition | Enzyme Assay | IC50 = 130 nM[1] | |
| PDE4D Inhibition | Enzyme Assay | IC50 = 240 nM[1] | |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 40 µM[2] | |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 = 53 µM[2] | |
| Cilomilast | PDE4 Inhibition | Enzyme Assay | IC50 = 110 nM[3] |
Table 1: In Vitro Activity and Cytotoxicity of Comparator PDE4 Inhibitors. This table summarizes the available IC50 values for Rolipram and Cilomilast, indicating their potent inhibitory effect on PDE4 and moderate cytotoxicity in cancer cell lines for Rolipram. Data for this compound, Roflumilast, and Apremilast on comparable cytotoxicity assays were not found in the reviewed literature.
In Vivo Toxicity
Extensive in vivo studies have been conducted on this compound, primarily in Cynomolgus monkeys and Sprague-Dawley rats. These studies have identified several key target organs for toxicity.
Arteriopathy and Vasculopathy
A significant and dose-limiting toxicity associated with this compound is arteriopathy, characterized by inflammation and necrosis of small to medium-sized arteries. This has been observed in various organs.
In a 3-month rising-dose study in Cynomolgus monkeys, this compound induced acute to chronic inflammation of arteries in the heart, kidneys, stomach, salivary glands, pancreas, esophagus, gallbladder, and mesentery.[4][5] Similarly, studies in Sprague-Dawley rats demonstrated dose- and time-dependent mesenteric vascular injury, including hemorrhage, necrosis, and perivascular inflammation.[6]
The development of vascular lesions is a class-effect for many PDE4 inhibitors, thought to be related to hemodynamic changes from prolonged vasodilation.[7]
Gastrointestinal Toxicity
Gastrointestinal adverse effects are a common finding with PDE4 inhibitors. For this compound, a rising-dose study in Cynomolgus monkeys reported emesis, reduced food intake, and consequent body weight loss.[4][5]
Comparator PDE4 inhibitors also exhibit significant gastrointestinal toxicity, which has often been a dose-limiting factor in their clinical development.
| Compound | Species | Key Gastrointestinal Findings | Reference |
| This compound | Cynomolgus Monkey | Emesis, reduced food intake, body weight loss | [4][5] |
| Roflumilast | Human | Diarrhea, nausea, weight loss, abdominal pain | [8][9] |
| Apremilast | Human | Diarrhea, nausea, vomiting, abdominal pain | [7][10] |
| Cilomilast | Human | Gastrointestinal disturbances | [11] |
| Rolipram | Human | Nausea, emesis | [3] |
Table 2: Comparative Gastrointestinal Toxicity of PDE4 Inhibitors. This table highlights the common gastrointestinal adverse effects observed with this compound and other PDE4 inhibitors in preclinical and clinical studies.
Immunotoxicity
This compound has demonstrated the potential to modulate the immune system. In the 3-month study in Cynomolgus monkeys, observed immunotoxic effects included thymic atrophy and a reduction in T-lymphocyte proliferation.[4][5] Early mortality in some animals in this study was attributed to sepsis, suggesting a potential for immunosuppression.[4][5]
Reproductive and Developmental Toxicity
Preclinical testing of this compound in CD-1 mice revealed effects on the reproductive system.[12] In females, this included prolonged or abnormal estrous cycles, fewer successful pregnancies, and an increased number of fetal resorptions.[12] In males, an increase in testes weight was observed at all doses, although male fertility was not affected.[12] Chronic myocardial inflammation was also noted in this study at higher doses.[12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: In Vivo Rising-Dose Toxicity Study Workflow.
Experimental Protocols
Three-Month Rising-Dose Oral Toxicity Study in Cynomolgus Monkeys
This study was designed to evaluate the toxicity of this compound when administered daily over a 3-month period with escalating doses.
-
Test System: Cynomolgus monkeys (Macaca fascicularis), with equal numbers of males and females per group.
-
Groups: Four groups were typically used: a vehicle control group and three dose groups receiving rising doses of this compound.
-
Dose Administration: The test article was administered daily via oral gavage. Doses were escalated over the course of the study, reaching up to 48 mg/kg/day in the high-dose group.[4][5]
-
Observations: Animals were monitored daily for clinical signs of toxicity, including emesis, changes in food consumption, and body weight.
-
Clinical Pathology: Blood samples were collected at regular intervals for hematology and clinical chemistry analysis.
-
Leukocyte Function Assay: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) were stimulated with mitogens (e.g., phytohemagglutinin) to assess T-lymphocyte proliferation. Proliferation was typically measured by tritiated thymidine incorporation or flow cytometry-based assays.
-
Pathology: At the end of the study, a full necropsy was performed. A comprehensive set of tissues was collected, fixed, and processed for histopathological examination by a veterinary pathologist.
In Vivo Micronucleus Assay (General Protocol)
While specific data for this compound is unavailable, a standard in vivo micronucleus assay protocol is as follows:
-
Test System: Typically rodents, such as mice or rats.
-
Dose Administration: The test article is administered, usually via the clinical route of administration, at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at specified time points after the final dose.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (in bone marrow) or micronucleated reticulocytes (in peripheral blood) is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates potential genotoxicity.
Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)
This assay is a standard in vitro test for identifying compounds that can cause gene mutations.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).
-
Procedure: The bacterial strains are exposed to various concentrations of the test article, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on an amino acid-deficient medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion
The preclinical toxicity profile of this compound is characterized by significant in vivo findings, most notably arteriopathy, gastrointestinal intolerance, immunomodulation, and reproductive toxicity. These adverse effects are, to varying extents, class-related among PDE4 inhibitors. The lack of publicly available in vitro cytotoxicity and genotoxicity data for this compound represents a critical gap in its safety assessment. For drug development professionals, the pronounced arteriopathy observed in non-human primates is a key safety concern that would require thorough investigation and mitigation strategies. Further research is warranted to fully characterize the toxicological profile of this compound and to understand the mechanistic basis of its adverse effects, particularly in comparison to newer generations of PDE4 inhibitors that have reached the market.
References
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 2. Histopathology of vascular injury in Sprague-Dawley rats treated with phosphodiesterase IV inhibitor this compound or SCH 534385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Early events in vascular injury in the rat induced by the phosphodiesterase IV inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the inflammatory response to a highly selective PDE4 inhibitor in the rat and the identification of biomarkers that correlate with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Protective Effect of Roflumilast Against Acute Hepatotoxicity Caused by Methotrexate in Wistar Rats: In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
SCH 351591: A Comprehensive Guide for PDE4 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SCH 351591 as a reference compound in phosphodiesterase 4 (PDE4) inhibition studies. Its performance is evaluated against other common PDE4 inhibitors, supported by experimental data and detailed protocols to assist in study design and interpretation.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of phosphodiesterase-4 (PDE4) with a reported IC50 of 58 nM.[1] It is known to inhibit all four PDE4 subtypes (A, B, C, and D), making it a valuable tool for studying the broad effects of PDE4 inhibition.[1] Its active metabolite, SCH 365351, is also a potent PDE4 inhibitor with an IC50 of 20 nM.[2][3] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various cellular processes, particularly inflammatory responses. This mechanism has positioned PDE4 inhibitors as therapeutic candidates for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][4]
Comparative Analysis of PDE4 Inhibitors
The selection of an appropriate reference compound is critical in PDE4 inhibition studies. While this compound acts as a pan-PDE4 inhibitor, other compounds exhibit selectivity for specific PDE4 subtypes. This section compares the inhibitory activity of this compound with two widely used reference PDE4 inhibitors: Rolipram and Roflumilast.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Overall PDE4 IC50 (nM) | Key Characteristics |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | 58 | Pan-PDE4 inhibitor |
| Rolipram | 3 | 130 | Not Reported | 240 | - | First-generation PDE4 inhibitor, often used as a reference. |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | - | Second-generation PDE4 inhibitor, approved for COPD treatment, selective for PDE4B and PDE4D. |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of results. Below is a representative protocol for a biochemical PDE4 enzyme inhibition assay using fluorescence polarization.
Principle of the Assay
This assay measures the enzymatic activity of PDE4 by detecting the conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to a fluorescently labeled AMP product (FAM-AMP). In the presence of a binding agent that specifically recognizes the 5'-monophosphate group of the product, a change in fluorescence polarization occurs. Inhibitors of PDE4 will prevent the conversion of the substrate, thus resulting in a stable fluorescence polarization signal.
Materials and Reagents
-
Recombinant human PDE4 enzyme (specific subtype as required)
-
FAM-labeled cAMP substrate
-
PDE4 assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Binding agent (specific for 5'-AMP)
-
Test compounds (including this compound and other reference inhibitors) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in PDE4 assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in cold PDE4 assay buffer. The optimal enzyme concentration should be determined empirically to achieve a sufficient signal window.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Detection:
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Incubate the plate for an additional 30 minutes at room temperature to allow for the binding of the product to the detection agent.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further aid in the understanding of PDE4 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Caption: A typical workflow for the screening and identification of novel PDE4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: SCH 351591 vs. Next-Generation PDE4 Inhibitors
An Objective Guide for Researchers in Drug Development
The inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), remains a focal point for the development of novel anti-inflammatory therapeutics. While early inhibitors demonstrated clinical potential, their utility was often hampered by a narrow therapeutic window. This guide provides a comparative analysis of SCH 351591, an early potent pan-PDE4 inhibitor, against two leading next-generation inhibitors, Roflumilast and Apremilast, which have achieved regulatory approval and widespread clinical use.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for hydrolyzing cAMP in immune and inflammatory cells.[1] By inhibiting PDE4, intracellular cAMP levels rise, activating downstream signaling pathways such as Protein Kinase A (PKA). This cascade ultimately leads to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins, and an increase in anti-inflammatory cytokines.[2] This mechanism underpins the therapeutic rationale for PDE4 inhibitors in chronic inflammatory diseases like COPD, psoriasis, and psoriatic arthritis.[3]
The PDE4 enzyme family consists of four subtypes (A, B, C, and D). Early research focused on potent, non-selective (pan-PDE4) inhibitors. However, next-generation drug development has shifted towards compounds with greater selectivity for specific subtypes, particularly PDE4B and PDE4D, which are highly expressed in immune cells and are considered the primary drivers of anti-inflammatory effects.[1] This targeted approach aims to optimize efficacy while mitigating side effects, such as emesis, which are often associated with the inhibition of the PDE4D subtype.[3]
Comparative Analysis of PDE4 Inhibitors
This section benchmarks the biochemical potency and selectivity of this compound against the next-generation inhibitors Roflumilast and Apremilast.
Table 1: Biochemical Potency and Selectivity Profile
| Inhibitor | Type | Overall PDE4 IC₅₀ | PDE4B IC₅₀ | PDE4D IC₅₀ | Key Characteristics |
| This compound | Pan-PDE4 Inhibitor | 58 nM[4][5] | - | - | Potent, orally active inhibitor of all four PDE4 subtypes (A, B, C, D).[4][6] Preclinical development was halted due to toxicity findings.[7][8] |
| Roflumilast | Selective PDE4 Inhibitor | ~0.8 nM | 0.84 nM[9] | 0.68 nM[9] | Highly potent and selective inhibitor, primarily targeting PDE4B and PDE4D.[9] Approved for severe COPD. |
| Apremilast | Pan-PDE4 Inhibitor | 74 nM[2] | 20-50 nM (range)[10] | 20-50 nM (range)[10] | Orally administered pan-inhibitor with modest potency; does not exhibit marked subtype selectivity.[10] Approved for psoriasis and psoriatic arthritis.[3] |
IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Signaling & Experimental Frameworks
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of PDE4 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are summarized protocols for key assays used in the characterization of PDE4 inhibitors.
PDE4 Enzyme Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified PDE4 enzyme.
-
Objective: To determine the IC₅₀ value of an inhibitor against a specific PDE4 subtype.
-
Principle: The assay quantifies the rate of cAMP hydrolysis into 5'-AMP by the PDE4 enzyme. The amount of product formed or substrate remaining is measured, often using fluorescence polarization (FP) or colorimetric methods.[11][12]
-
Methodology:
-
Reagent Preparation: Purified, recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D) is diluted to a working concentration in assay buffer. The substrate, cAMP (often fluorescently labeled for FP assays), is also prepared in assay buffer.[11]
-
Inhibitor Preparation: Test compounds (e.g., this compound) are serially diluted in DMSO to create a concentration gradient, then further diluted in assay buffer.
-
Assay Procedure:
-
In a microplate, the PDE4 enzyme is added to wells containing the serially diluted test inhibitor or a vehicle control (DMSO).
-
The reaction is initiated by adding the cAMP substrate.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
-
-
Detection:
-
For FP assays, a binding agent that selectively binds to the product (5'-AMP) is added. The change in fluorescence polarization is measured, which correlates with enzyme activity.[11]
-
For colorimetric assays, a secondary enzyme (e.g., 5'-nucleotidase) is added to convert 5'-AMP to adenosine and phosphate. The released phosphate is then detected using a reagent like Malachite Green.[12]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.[13]
-
TNF-α Release Assay (Cell-Based)
This assay measures the functional consequence of PDE4 inhibition in a physiologically relevant cell system.
-
Objective: To evaluate the anti-inflammatory activity of an inhibitor by measuring its effect on cytokine production in immune cells.
-
Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to induce the production and release of TNF-α. The ability of the test compound to suppress this release is quantified.[14]
-
Methodology:
-
PBMC Isolation: PBMCs are isolated from fresh human whole blood or buffy coats using density gradient centrifugation (e.g., with Ficoll).[15]
-
Cell Culture: Isolated PBMCs are washed, counted, and plated in a 96-well culture plate at a specific density (e.g., 200,000 cells/well) in a suitable culture medium (e.g., RPMI + 10% FCS).[15]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for a short period (e.g., 30-60 minutes).
-
Stimulation: LPS is added to the wells (final concentration typically 10-100 ng/mL) to stimulate the cells. A set of wells remains unstimulated as a negative control.[16][17]
-
Incubation: The plate is incubated for a period that allows for peak TNF-α production (typically 4-6 hours) at 37°C in a 5% CO₂ incubator.[17]
-
Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is carefully collected.
-
Quantification: The concentration of TNF-α in the supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[15]
-
Data Analysis: The amount of TNF-α released is plotted against the inhibitor concentration to determine the functional inhibitory potency (e.g., IC₅₀).
-
Conclusion
The benchmarking of this compound against next-generation PDE4 inhibitors like Roflumilast and Apremilast highlights a clear evolution in drug design strategy. While this compound is a potent pan-PDE4 inhibitor, its development was curtailed by toxicity issues.[7] In contrast, Roflumilast demonstrates significantly higher potency and selectivity for PDE4B/D subtypes, which is thought to contribute to its improved therapeutic index.[9][18] Apremilast, though less potent and also a pan-inhibitor, has a well-established safety profile that has enabled its successful clinical application.[3][10] For researchers in the field, this comparison underscores the critical importance of balancing potency with subtype selectivity and a favorable safety profile to successfully translate a PDE4 inhibitor from a preclinical candidate to a clinically effective therapeutic.
References
- 1. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 2. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and profile of SCH351591, a novel PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. abcam.com [abcam.com]
- 13. pnas.org [pnas.org]
- 14. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: SCH 351591, a Potent Quinoline Derivative, versus Other PDE4 Inhibitors
For researchers and drug development professionals, this guide provides a comprehensive comparison of the quinoline derivative SCH 351591 against other relevant compounds, supported by key preclinical data. This analysis focuses on its efficacy in models of respiratory inflammation and its safety profile, offering valuable insights for the development of novel anti-inflammatory therapeutics.
This compound has been identified as a potent and highly selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1] Its development offered a promising avenue for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide delves into the head-to-head preclinical studies that defined its pharmacological profile, primarily in comparison to another quinoline derivative, cilomilast.
In Vitro Potency: A Clear Distinction
The inhibitory activity of this compound on PDE4 was determined and compared with its metabolite and other compounds. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | PDE4 IC50 (nM) |
| This compound | 58 |
| SCH 365351 (metabolite) | 20 |
Data sourced from Billah et al., 2002.[1]
This compound's primary metabolite, SCH 365351, was found to be even more potent in inhibiting PDE4.[1] Both compounds were shown to inhibit the production of cytokines in human blood mononuclear cell preparations, a key indicator of anti-inflammatory activity.[1]
Preclinical Efficacy in Respiratory Models
The true test of an anti-inflammatory compound lies in its performance in in vivo models that mimic human disease. This compound was rigorously evaluated in established guinea pig models of allergic asthma.
Attenuation of Airway Inflammation and Hyperreactivity
Oral administration of this compound demonstrated significant efficacy in mitigating key features of allergic airway inflammation.
| Model | Parameter Measured | Effective Dose of this compound |
| Allergic Guinea Pig | Allergen-induced Eosinophilia | 1 mg/kg |
| Allergic Guinea Pig | Airway Hyperreactivity | 1 mg/kg |
| Non-allergic Guinea Pig | Hyperventilation-induced Bronchospasm | 0.3 mg/kg |
Data sourced from Billah et al., 2002.[1]
In a direct comparison, cilomilast was found to be 10- to 30-fold less potent than this compound in inhibiting guinea pig lung eosinophilia and hyperventilation-induced bronchospasm.[1] Furthermore, in a primate model, oral administration of this compound at 3 mg/kg effectively blocked Ascaris suum-induced lung eosinophilia in allergic cynomolgus monkeys.[1]
Therapeutic Index: A Critical Safety Assessment
A significant hurdle for the clinical application of PDE4 inhibitors is the induction of emesis (vomiting). The therapeutic ratio, a comparison of the dose required for therapeutic effect versus the dose causing adverse effects, is therefore a critical parameter.
| Compound | Maximum Nonemetic Oral Dose (ferret model) | Therapeutic Ratio* |
| This compound | 5 mg/kg | 16 |
| Cilomilast | 1 mg/kg | 4 |
Calculated by comparing plasma levels at nonemetic doses in ferrets to those at doses inhibiting hyperventilation-induced bronchospasm in guinea pigs. Data sourced from Billah et al., 2002.[1]
This compound exhibited a four-fold wider therapeutic ratio than cilomilast, suggesting a better safety profile in preclinical models.[1]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Figure 1: Mechanism of action of this compound.
Figure 2: Workflow for the eosinophilia experiment.
Detailed Experimental Protocols
While full, unabridged protocols are extensive, the following outlines the key steps for the pivotal experiments cited.
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs: Human peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment and Stimulation: The cells are pre-incubated with varying concentrations of this compound, its metabolite SCH 365351, or a vehicle control. Following pre-incubation, the cells are stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The treated and stimulated cells are incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected, and the concentration of specific cytokines (e.g., TNF-α) is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in cytokine production compared to the vehicle-treated, stimulated control.
Allergen-Induced Eosinophilia and Airway Hyperreactivity in Guinea Pigs
-
Animal Sensitization: Male Hartley guinea pigs are actively sensitized to an allergen, typically ovalbumin, through intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide. This process is usually repeated over several weeks to ensure a robust allergic response.
-
Drug Administration: this compound, cilomilast, or a vehicle control is administered orally to the sensitized guinea pigs at specified doses and time points before the allergen challenge.
-
Allergen Challenge: The animals are placed in a chamber and exposed to an aerosol of ovalbumin for a defined period to induce an allergic airway response.
-
Assessment of Airway Hyperreactivity: At a specific time point after the allergen challenge (e.g., 24 hours), airway hyperreactivity is assessed. This is often done by measuring the bronchoconstrictor response to an inhaled agonist like histamine or methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Following the assessment of airway reactivity, the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs via the trachea.
-
Eosinophil Enumeration: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts are performed, typically after staining with a specific dye (e.g., Wright-Giemsa), to determine the number of eosinophils.
-
Data Analysis: The effect of the test compounds on inhibiting the influx of eosinophils into the airways and on reducing airway hyperreactivity is compared to the vehicle-treated control group.
Ferret Model of Emesis
-
Animal Acclimation: Male ferrets are acclimated to the laboratory environment and observation cages.
-
Drug Administration: The test compounds, this compound and cilomilast, are administered orally at various doses.
-
Observation Period: The animals are observed continuously for a set period (e.g., 4 hours) immediately following drug administration.
-
Emesis Quantification: The number of retches and vomits for each animal is recorded. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents.
-
Determination of Maximum Nonemetic Dose: The highest dose of each compound that does not induce emesis in any of the tested animals is determined as the maximum nonemetic dose.
References
Confirming the selectivity of SCH 351591 for PDE4 subtypes
A Comparative Guide to the PDE4 Subtype Selectivity of SCH 351591
For researchers and professionals in drug development, understanding the selectivity profile of a phosphodiesterase 4 (PDE4) inhibitor is critical for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of this compound, a potent PDE4 inhibitor, against other known inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) with an overall IC50 value of 58 nM.[1] It has been shown to inhibit all four PDE4 subtypes (A, B, C, and D), positioning it as a pan-PDE4 inhibitor.[1] Its potential therapeutic applications are primarily in the areas of asthma and chronic obstructive pulmonary disease (COPD).
Comparative Analysis of PDE4 Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PDE4 inhibitors against the four PDE4 subtypes. This data allows for a direct comparison of their potency and selectivity.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Overall PDE4 IC50 (nM) |
| This compound | Inhibits | Inhibits | Inhibits | Inhibits | 58 [1] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | - |
| Rolipram | ~3 | ~130 | - | ~240 | - |
| Apremilast | - | - | - | - | 74 |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | - |
Note: Specific IC50 values for this compound against each subtype are not publicly available; however, it is confirmed to inhibit all four. The IC50 values for Roflumilast and Rolipram demonstrate subtype preferences, with Roflumilast showing high potency for PDE4B and PDE4D.[2][3] LASSBio-448 acts as a pan-inhibitor with varying micromolar affinities for the subtypes.[2]
Experimental Protocols
The determination of PDE4 subtype selectivity is crucial for the characterization of novel inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.
In Vitro PDE4 Inhibition Assay (Radiometric)
This assay quantitatively measures the enzymatic activity of PDE4 and the inhibitory potential of test compounds.
Principle: This method is based on the hydrolysis of radiolabeled cyclic adenosine monophosphate (cAMP) by a PDE4 enzyme. The resulting 5'-AMP is then converted to adenosine by a nucleotidase, and the unreacted cAMP is separated from the adenosine product using ion-exchange chromatography. The amount of radioactivity in the adenosine fraction is proportional to the PDE4 activity.
Protocol:
-
Enzyme Preparation: Recombinant human PDE4 subtypes (A, B, C, and D) are expressed in and purified from a suitable expression system, such as Sf9 insect cells or E. coli.
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) carrier.
-
Inhibition Assay:
-
The test compound (e.g., this compound) is pre-incubated with the purified PDE4 enzyme subtype for a specified time at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of a known concentration of [3H]-cAMP.
-
The reaction is allowed to proceed for a defined period and is then terminated by heat inactivation or the addition of a stop solution.
-
-
Product Separation: The reaction mixture is treated with a 5'-nucleotidase (e.g., snake venom) to convert the [3H]-5'-AMP to [3H]-adenosine. The mixture is then applied to an anion-exchange resin column (e.g., Dowex) which retains the negatively charged [3H]-cAMP, while the neutral [3H]-adenosine is eluted.
-
Quantification: The amount of [3H]-adenosine in the eluate is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces PDE4 activity by 50% (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular cAMP Assay
This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.
Principle: Inhibition of PDE4 in whole cells leads to an accumulation of intracellular cAMP. This increase can be quantified using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.
Protocol (using a competitive immunoassay):
-
Cell Culture: A suitable cell line that expresses the PDE4 subtypes of interest (e.g., human U937 monocytes or HEK293 cells) is cultured under standard conditions.
-
Cell Treatment: Cells are pre-treated with the test compound at various concentrations for a specific duration.
-
cAMP Stimulation (Optional): To enhance the cAMP signal, cells can be stimulated with an adenylyl cyclase activator, such as forskolin or a specific G-protein coupled receptor (GPCR) agonist.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit. In these kits, free cAMP in the sample competes with a labeled cAMP (e.g., enzyme-linked or fluorescently-labeled) for binding to a limited number of anti-cAMP antibody-coated wells. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The concentration of the test compound that results in a 50% increase in intracellular cAMP levels (EC50) is calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing PDE4 inhibitors.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing PDE4 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling SCH 351591
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SCH 351591, a potent phosphodiesterase-4 (PDE4) inhibitor. Due to the lack of a publicly available Safety Data Sheet (SDS), this guidance is based on published toxicological data and general best practices for handling hazardous research chemicals. All personnel must be thoroughly trained in these procedures before working with this compound.
Summary of Known Hazards
Toxicological studies on this compound in animal models have revealed several potential health risks. These findings underscore the need for stringent safety measures.
| Toxicity Data from Animal Studies | |
| Species | Observed Effects |
| Cynomolgus Monkeys | Early mortality at doses of 12 or 24 mg/kg, attributed to sepsis and colon inflammation. Other findings included thymic atrophy, myocardial degeneration, and inflammation of arteries in various organs.[1] |
| CD-1 Mice | Reproductive system toxicity, including altered estrous cycles, fewer successful pregnancies, and fetal resorptions at doses of 100 mg/kg/day and higher.[2] Chronic myocardial inflammation was observed at 100 mg/kg.[2] |
| Sprague-Dawley Rats | Induced vascular injury with evidence of mast cell activation, endothelial activation, and perivascular inflammatory cell increases at a dose of 20 mg/kg.[3] |
It is important to note that these studies indicate the potential for this compound to have immunological and cardiovascular effects.[1][4]
Personal Protective Equipment (PPE)
Given the toxicological profile of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure.
1. Hand Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound. Double-gloving is recommended, especially when handling stock solutions or performing procedures with a high risk of splashing.
2. Eye and Face Protection:
-
Safety Glasses/Goggles: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.
-
Face Shield: A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes or aerosol generation.
3. Body Protection:
-
Laboratory Coat: A fully buttoned lab coat is required.
-
Disposable Gown: For procedures with a higher risk of contamination, a disposable gown worn over the lab coat is recommended.
4. Respiratory Protection:
-
Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for aerosolization outside of a fume hood, a properly fitted NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific respirator recommendations.
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) during unpacking.
-
Unpack the compound inside a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
Weighing and Reconstitution:
-
Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weighing papers.
-
Prepare solutions within the chemical fume hood.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a designated area for potent or hazardous compounds.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves, disposable gowns) should be collected in a designated, sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless approved by your institution's EHS department.
-
-
Empty Containers:
-
Empty containers that held the solid compound or stock solutions should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
-
-
Disposal Pickup:
-
Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department to schedule a pickup.
-
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. The toxicity of this compound, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial and reproductive system toxicity of this compound, a selective phosphodiesterase-4 inhibitor, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early events in vascular injury in the rat induced by the phosphodiesterase IV inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
